2-Chloro-5,8-dimethoxy-4-methylquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,8-dimethoxy-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-7-6-10(13)14-12-9(16-3)5-4-8(15-2)11(7)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDGXZOUFALGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296525 | |
| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58868-27-2 | |
| Record name | 58868-27-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-5,8-dimethoxy-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a substituted quinoline of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on the synthesis of its immediate precursor and the general biological activities of related quinoline derivatives to provide a foundational understanding for researchers.
Core Chemical Properties
This compound, with the CAS number 58868-27-2, is a halogenated aromatic heterocyclic compound. Its structure features a quinoline core substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and two methoxy groups at the 5- and 8-positions. This combination of functional groups makes it a potential intermediate for the synthesis of more complex molecules with diverse biological activities.
A summary of its known physical and chemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [1] |
| Molecular Weight | 237.68 g/mol | [1] |
| CAS Number | 58868-27-2 | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | 378.1 °C at 760 mmHg | [1] |
| Density | 1.231 g/cm³ | [1] |
| Flash Point | 182.4 °C | [1] |
| LogP | 3.21380 | [1] |
| Refractive Index | 1.591 | [1] |
Safety Information: This compound is classified as toxic if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.
Synthesis and Experimental Protocols
Synthesis of the Precursor: 5,8-Dimethoxy-2-methylquinolin-4-ol
A detailed protocol for the synthesis of the 4-hydroxy precursor is available and is based on the Conrad-Limpach reaction.
Experimental Protocol:
Materials:
-
2,5-Dimethoxyaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid
-
Ice water
-
Saturated NaHCO₃ solution
Procedure:
-
To a mixture of 4-methoxyaniline (4.0 g, 32.9 mmol) and ethyl acetoacetate (14.0 mL), add polyphosphoric acid (16.0 g, 47.3 mmol) drop-wise with stirring while maintaining the temperature at 170 °C.
-
Continue heating at 170 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water with stirring for 1 hour.
-
Filter the resulting precipitate.
-
Wash the filter cake with a saturated NaHCO₃ solution for 1 hour at 0 °C.
-
Filter the solid and dry to obtain the yellow powdery product, 6-methoxy-2-methyl-3-nitroquinolin-4-ol (yield: 70%).[2]
Chlorination of the 4-Hydroxyquinoline Precursor
A general protocol for the chlorination of a similar 4-hydroxyquinoline derivative using phosphorus oxychloride (POCl₃) is described below. This can be adapted for the synthesis of the target compound.
Experimental Protocol:
Materials:
-
5,8-dimethoxy-2-methylquinolin-4-ol (precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Saturated NaHCO₃ solution
Procedure:
-
In a reaction vessel, dissolve the precursor, 5,8-dimethoxy-2-methylquinolin-4-ol (5.4 mmol), in POCl₃ (36.2 mL).
-
Add a catalytic amount (2 drops) of DMF to the solution.
-
Heat the mixture at 110 °C for 2 hours, with stirring.
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain a solid.
-
Wash the solid with a saturated NaHCO₃ solution for 1 hour at 0 °C.
-
Filter the mixture and dry the filter cake to obtain the final product, this compound.[2]
The following diagram illustrates the proposed synthetic workflow.
Spectral Data
Direct experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound is not available in the reviewed literature. For researchers aiming to synthesize and characterize this compound, spectral analysis of the final product and comparison with data from structurally similar compounds will be crucial for structure confirmation.
Biological Activity and Potential Applications
There is currently no published research detailing the specific biological activities or pharmacological properties of this compound. However, the quinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[3][4][5]
A structurally related compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated significant cytotoxic activity against colorectal cancer cell lines.[6] This suggests that the 2-chloro-8-methoxyquinoline core may be a valuable starting point for the development of novel anticancer agents.
For researchers interested in exploring the biological potential of this compound, a logical first step would be to perform in vitro cytotoxicity assays against a panel of cancer cell lines.
General Protocol for In Vitro Cytotoxicity Assays
Standard assays such as the MTT, LDH, or Annexin V/Propidium Iodide staining can be employed to assess cell viability and the mechanism of cell death.
The following diagram outlines a general workflow for the biological evaluation of a novel quinoline derivative.
Conclusion
This compound is a substituted quinoline with potential as a building block in medicinal chemistry. While direct experimental data on its synthesis, spectral properties, and biological activity are limited, this guide provides a framework for its preparation and initial biological evaluation based on established methods for related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and development.
References
- 1. CAS#:58868-27-2 | 2-chloro-5,8-dimethoxy-4-methyl-quinoline | Chemsrc [chemsrc.com]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
In-Depth Technical Guide: 2-Chloro-5,8-dimethoxy-4-methylquinoline
CAS Number: 58868-27-2
For Research, Scientific, and Drug Development Professionals
Introduction
2-Chloro-5,8-dimethoxy-4-methylquinoline is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent feature in a wide array of biologically active compounds, exhibiting anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1] The specific substitutions of a chloro group at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position of the quinoline ring suggest that this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available information regarding its synthesis, chemical properties, and potential biological significance.
Physicochemical Properties
While detailed experimental data for this compound is limited in publicly available literature, a summary of its basic properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 58868-27-2 | ChemSrc[2] |
| Molecular Formula | C₁₂H₁₂ClNO₂ | Sigma-Aldrich[3] |
| Molecular Weight | 237.68 g/mol | Sigma-Aldrich[3] |
| Appearance | Solid (predicted) | ChemSrc[2] |
| Stability | Stable under recommended storage conditions. | ChemSrc[2] |
Synthesis
Proposed Synthetic Pathway
A likely synthetic approach would involve the cyclization of a suitably substituted aniline, such as 2,5-dimethoxyaniline, followed by chlorination. The Conrad-Limpach or Doebner-von Miller reactions are common methods for constructing the quinoline core.[4][5]
A potential precursor for this synthesis is 2,5-dimethoxy-4-chloroaniline, which can be synthesized from hydroquinone through a multi-step process involving alkylation, chlorination, nitration, and subsequent reduction.[6][7][8][9]
The general workflow for such a synthesis is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Chlorination of a Hydroxyquinoline Intermediate
The following is a generalized protocol for the chlorination of a hydroxyquinoline precursor, adapted from procedures for similar compounds.[10] Note: This protocol has not been specifically optimized for this compound and should be adapted and optimized by qualified personnel.
Materials:
-
4-Hydroxy-5,8-dimethoxy-2-methylquinoline (or related precursor)
-
Phosphorus oxychloride (POCl₃)
-
Dry toluene (or other suitable inert solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the hydroxyquinoline precursor in dry toluene.
-
Slowly add phosphorus oxychloride (POCl₃) to the suspension via the dropping funnel at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Characterization
Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of structurally related dimethoxy-quinoline derivatives, the expected spectral features can be predicted.[11][12]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons on the quinoline ring, singlets for the two methoxy groups, and a singlet for the methyl group. |
| ¹³C NMR | Resonances for the aromatic carbons of the quinoline core, the methoxy carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic peaks for C-Cl, C-O (methoxy), and aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the chlorine atom. |
Potential Biological Activity and Applications in Drug Development
While there are no direct studies on the biological activity of this compound, the broader class of substituted quinolines has shown significant promise in drug development.
Anticancer Potential
Numerous quinoline derivatives have been investigated as anticancer agents.[1] A structurally related, more complex compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated cytotoxic activity against colorectal cancer cell lines by modulating the PI3K/AKT/mTOR signaling pathway.[1] This suggests that this compound could serve as a scaffold for the development of novel anticancer drugs.
The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based inhibitors.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by substituted quinolines.
Other Potential Applications
Derivatives of quinoline have also been explored for their antimicrobial and anti-inflammatory activities.[13] The presence of the chloro and methoxy groups on the quinoline ring of the target compound could modulate these activities.
Experimental Protocols for Biological Evaluation
For researchers interested in investigating the biological potential of this compound, standard in vitro assays would be the initial step.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of a compound on cell viability.
Workflow:
Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.
Conclusion
This compound is a chemical entity with significant potential as a building block in the development of new therapeutic agents, particularly in the field of oncology. While direct experimental data on this specific compound is scarce, this guide provides a comprehensive overview based on the chemistry and biological activities of structurally related molecules. Further research is warranted to fully elucidate the synthetic pathways, physicochemical properties, and pharmacological profile of this promising compound.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Synthesis of 2,5-Dimethoxy-4-Chloroaniline | Semantic Scholar [semanticscholar.org]
- 6. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 7. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
- 8. 2,5-Dimethoxy-4-chloroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide on 2-Chloro-5,8-dimethoxy-4-methylquinoline
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the available scientific and technical information on the molecular structure, properties, and synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline. Despite a comprehensive search of available scientific literature and chemical databases, it is important to note that detailed experimental data for this specific compound is limited. This guide presents the currently available information and provides context based on structurally related compounds to facilitate future research and development efforts.
Molecular Structure and Chemical Identity
This compound is a substituted quinoline derivative. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The specific substitutions for this compound are a chlorine atom at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position.
Molecular Structure Diagram:
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| CAS Number | 58868-27-2 | ChemSrc |
| Molecular Formula | C₁₂H₁₂ClNO₂ | ChemSrc |
| Molecular Weight | 237.68 g/mol | ChemSrc |
| Canonical SMILES | COC1=CC=C2C(=C1OC)C(=C(C)N=C2)Cl | PubChem (deduced) |
| InChI Key | InChI=1S/C12H12ClNO2/c1-7-6-11(13)14-12-5-4-9(15-2)8(7)10(12)16-3/h4-6H,1-3H3 | PubChem (deduced) |
Physicochemical Data
Quantitative physicochemical data for this compound is not extensively reported. The following table summarizes the available information.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
A plausible synthetic approach could involve a multi-step process starting from a suitably substituted aniline, followed by cyclization to form the quinoline core, and subsequent chlorination.
Hypothetical Synthetic Pathway:
A potential synthetic route could be adapted from the known synthesis of quinoline derivatives. One common method is the Combes quinoline synthesis or a similar cyclization reaction.
Caption: A possible synthetic workflow for this compound.
General Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2-ol. This intermediate could potentially be synthesized via a reaction between 2,5-dimethoxyaniline and an appropriate β-ketoester, such as ethyl acetoacetate, under acidic conditions followed by thermal cyclization.
-
Step 2: Chlorination. The resulting quinolin-2-ol would then be subjected to chlorination. A common reagent for this transformation is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine. The reaction would likely be carried out under reflux conditions in an inert solvent.
-
Work-up and Purification. After the reaction is complete, the mixture would be carefully quenched with ice water and neutralized. The crude product would then be extracted with an organic solvent, dried, and purified, typically by column chromatography or recrystallization.
Note: This is a generalized and hypothetical protocol. The specific reaction conditions, including temperature, reaction time, and stoichiometry, would need to be optimized for this particular substrate.
Spectroscopic Data
No specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. For definitive structural confirmation and characterization, acquisition of this data is essential.
Biological Activity and Signaling Pathways
There is currently no published information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. The quinoline scaffold is a known pharmacophore present in numerous biologically active compounds, including antimalarials, antibacterials, and anticancer agents. Therefore, it is plausible that this compound could exhibit biological activity, but this would require experimental validation.
Conclusion and Future Directions
This compound is a chemical entity for which detailed scientific information is scarce in publicly accessible sources. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, a validated synthetic protocol, and its spectroscopic and biological profiles are currently lacking.
For researchers and drug development professionals interested in this molecule, the immediate priorities would be:
-
De novo Synthesis and Characterization: To develop and optimize a reliable synthetic route and to fully characterize the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
Biological Screening: To evaluate the compound in a battery of in vitro assays to identify any potential biological activities. Given the quinoline core, screening against cancer cell lines, microbial strains, and relevant enzymes (e.g., kinases) would be a logical starting point.
This technical guide highlights the current knowledge gap and provides a foundational framework for initiating further research into this compound.
An In-depth Technical Guide to the Synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-chloro-5,8-dimethoxy-4-methylquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The described methodology is based on established organic chemistry principles and reactions, offering a reproducible route for the laboratory-scale synthesis of this target compound. This document details the necessary starting materials, step-by-step experimental protocols, and expected outcomes, supported by quantitative data and visual representations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached through a two-step sequence. The initial step involves the construction of the core quinoline scaffold via the Knorr quinoline synthesis to yield 5,8-dimethoxy-4-methylquinolin-2(1H)-one. This intermediate is subsequently chlorinated at the 2-position to afford the final product. The Knorr synthesis is favored under strongly acidic conditions, which directs the cyclization of the β-ketoanilide intermediate to form the 2-quinolone isomer.
Data Presentation
The following tables summarize the key quantitative data for the two-step synthesis of this compound. The values are based on typical yields and characteristics reported for analogous reactions in the literature.
Table 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one (Intermediate)
| Parameter | Value | Reference |
| Starting Materials | 2,5-Dimethoxyaniline, Ethyl acetoacetate | [1][2] |
| Reaction Type | Knorr Quinoline Synthesis | [1][3] |
| Catalyst/Reagent | Concentrated Sulfuric Acid | [1][2] |
| Typical Yield | 60-75% | General literature yields for Knorr synthesis. |
| Physical State | Solid | Assumed based on similar quinolones. |
| Purification Method | Recrystallization | Common for this class of compounds. |
Table 2: Synthesis of this compound (Final Product)
| Parameter | Value | Reference |
| Starting Material | 5,8-dimethoxy-4-methylquinolin-2(1H)-one | N/A |
| Reaction Type | Chlorination | [4] |
| Reagent | Phosphorus Oxychloride (POCl₃) | [4][5][6] |
| Typical Yield | 70-85% | General literature yields for 2-quinolone chlorination.[4] |
| Physical State | Solid | Assumed based on similar chloroquinolines. |
| Purification Method | Column Chromatography or Recrystallization | Common for this class of compounds. |
Experimental Protocols
Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2(1H)-one (Knorr Quinoline Synthesis)
This procedure outlines the synthesis of the 2-quinolone intermediate from 2,5-dimethoxyaniline and ethyl acetoacetate.
Materials and Reagents:
-
2,5-Dimethoxyaniline
-
Ethyl acetoacetate
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
Procedure:
-
Formation of the β-ketoanilide: In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture with stirring at 110-130°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.
-
Cyclization: Allow the reaction mixture to cool to room temperature. Slowly and carefully add the crude β-ketoanilide intermediate to an excess of cold (0-5°C) concentrated sulfuric acid (approximately 5-10 equivalents by volume) with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100°C for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold deionized water, and dried under vacuum.
-
Purification: The crude 5,8-dimethoxy-4-methylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent such as ethanol.
Step 2: Synthesis of this compound
This procedure details the chlorination of the 2-quinolone intermediate to the final product.
Materials and Reagents:
-
5,8-dimethoxy-4-methylquinolin-2(1H)-one
-
Phosphorus Oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).
-
Chlorination: Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. The progress of the reaction should be monitored by TLC until the starting material is no longer observed.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto a stirred mixture of crushed ice and dichloromethane.
-
The aqueous layer is neutralized by the cautious addition of a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mandatory Visualizations
The following diagrams illustrate the logical flow of the synthesis pathway and the experimental workflow for each key step.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the Knorr synthesis of the quinolin-2-one intermediate.
Caption: Experimental workflow for the chlorination of the quinolin-2-one intermediate.
References
An In-depth Technical Guide on the Biological Activity of 2-Chloro-5,8-dimethoxy-4-methylquinoline and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of 2-Chloro-5,8-dimethoxy-4-methylquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on the activities of structurally similar quinoline derivatives, with a primary focus on the extensively studied compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, to infer potential biological activities and mechanisms of action.
Introduction to Quinolines in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The biological effects of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[2] This guide focuses on the potential biological activity of this compound by examining the established activities of its structural analogs.
Inferred Biological Activities from Structurally Related Compounds
Extensive research on quinoline derivatives highlights their potential as antiproliferative and cytotoxic agents against various cancer cell lines.[1][4] The primary analog discussed in this guide, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (referred to as Compound 49 in a key study), has demonstrated significant and selective cytotoxicity against colorectal cancer cells.[5]
Cytotoxic Activity
Compound 49 exhibited potent cytotoxic effects against several cancer cell lines, particularly colorectal cancer lines HCT116 and Caco-2.[5] The cytotoxic activity of this compound was found to be significantly higher than that of the parent compound, neocryptolepine, and the commonly used chemotherapy drug, 5-fluorouracil (5-Fu), at the same concentrations in HCT116 cells.[5] Importantly, Compound 49 showed significantly reduced cytotoxicity towards normal human intestinal epithelial HIEC cells, indicating a degree of selectivity for cancer cells.[5]
Table 1: Cytotoxicity of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49) and Reference Compounds. [5]
| Compound | Cell Line | IC50 (µM) |
| Compound 49 | HCT116 (Colorectal Cancer) | 0.35 |
| Compound 49 | Caco-2 (Colorectal Cancer) | 0.54 |
| Compound 49 | PANC-1 (Pancreatic Cancer) | Not specified |
| Compound 49 | SMMC-7721 (Liver Cancer) | Not specified |
| Compound 49 | AGS (Gastric Cancer) | Not specified |
| Compound 49 | HIEC (Normal Intestinal Epithelial) | > 50 |
| Neocryptolepine | HCT116 (Colorectal Cancer) | 6.26 |
| Neocryptolepine | HIEC (Normal Intestinal Epithelial) | 31.37 |
| 5-Fluorouracil (5-Fu) | HCT116 (Colorectal Cancer) | Low cytotoxicity at 0.35 µM |
| 5-Fluorouracil (5-Fu) | Caco-2 (Colorectal Cancer) | Less active than Compound 49 |
Potential Mechanisms of Action
Based on studies of analogous compounds, the biological activity of this compound could be mediated through several mechanisms, including the induction of cell cycle arrest and apoptosis, and the modulation of key signaling pathways.[4][5]
Cell Cycle Arrest and Apoptosis
Compound 49 was shown to arrest the cell cycle at the G2/M phase in HCT116 and Caco-2 colorectal cancer cells.[5] Furthermore, it was found to induce apoptosis through the mitochondrial pathway, evidenced by the promotion of reactive oxygen species (ROS) production and a reduction in mitochondrial membrane potential.[5]
Inhibition of Cell Proliferation and Migration
The antiproliferative effects of Compound 49 were further demonstrated by its ability to inhibit colony formation and cell migration in colorectal cancer cell lines.[5]
Modulation of Signaling Pathways
A key mechanism of action identified for Compound 49 is the modulation of the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5][6] Western blot analysis indicated that Compound 49 exerts its cytotoxic effects on HCT116 and Caco-2 cells by modulating this pathway.[5]
Other potential mechanisms for quinoline derivatives include DNA intercalation and the inhibition of topoisomerase enzymes, which lead to DNA damage and apoptosis.[4]
Experimental Protocols
This section details the methodologies for key experiments cited in the research of analogous compounds.
Synthesis of 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49)
The synthesis of this class of compounds generally involves multi-step reactions. While the specific synthesis for this compound is not detailed in the provided search results, a general approach for similar quinolines involves the Conrad-Limpach-Knorr synthesis or modifications thereof.[7] This typically involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[7] The resulting hydroxyquinoline can then be chlorinated.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.[2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[2]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included. The plates are then incubated for a specified period, typically 48-72 hours.[2]
-
MTT Addition: The treatment medium is removed, and a solution of MTT in fresh medium is added to each well. The plates are incubated for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: Cells are treated with the test compound for a specified time, then lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a method such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-PI3K, p-AKT, p-mTOR).
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key signaling cascade that regulates cell survival, proliferation, and growth. Its inhibition is a common mechanism for anticancer agents.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
2-Chloro-5,8-dimethoxy-4-methylquinoline: A Technical Review of Its Synthesis, Properties, and Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-chloro-5,8-dimethoxy-4-methylquinoline is limited in publicly available literature. This guide provides an in-depth overview based on established chemical principles and data from structurally analogous compounds. The experimental protocols and potential biological activities described herein are inferred and should serve as a foundation for future research.
Core Compound Properties
This compound (CAS No. 58868-27-2) is a substituted quinoline with a molecular formula of C12H12ClNO2 and a molecular weight of 237.68 g/mol .[1] Quinolines are a class of heterocyclic aromatic organic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] The presence of a chlorine atom at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position are expected to influence its chemical reactivity and biological profile.
Physicochemical Data
Quantitative data for the target compound is sparse. The following table summarizes available and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C12H12ClNO2 | [1] |
| Molecular Weight | 237.682 g/mol | [1] |
| Density | 1.231 g/cm³ | [1] |
| Boiling Point | 378.1°C at 760 mmHg | [1] |
| Flash Point | 182.4°C | [1] |
| LogP | 3.21380 | [1] |
Synthesis and Experimental Protocols
While a direct, published synthesis for this compound was not found, a plausible synthetic route can be inferred from the synthesis of its isomers and related quinoline derivatives. A common and versatile method for quinoline synthesis is the Conrad-Limpach-Knorr synthesis, followed by chlorination.
Proposed Synthesis of the Precursor: 5,8-dimethoxy-4-methylquinolin-2-ol
The logical precursor to the target compound is 5,8-dimethoxy-4-methylquinolin-2-ol. This can be synthesized via a reaction between 2,5-dimethoxyaniline and ethyl acetoacetate.
Experimental Protocol: Conrad-Limpach-Knorr Synthesis
-
Condensation: In a round-bottom flask, combine 2,5-dimethoxyaniline (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture to 140-150°C for approximately 2 hours, monitoring the reaction by thin-layer chromatography (TLC) for the disappearance of the aniline starting material.[4]
-
Allow the reaction mixture to cool to room temperature. The intermediate product is ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.
-
Cyclization: Add the crude intermediate to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260°C to induce thermal cyclization.[4] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and perform a base-acid workup to isolate the crude 5,8-dimethoxy-4-methylquinolin-2-ol.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Proposed Chlorination to Yield this compound
The hydroxyl group at the 2-position of the quinolinol precursor can be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-dimethoxy-4-methylquinolin-2-ol (1.0 equivalent) in an excess of phosphorus oxychloride (POCl₃).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for several hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel.
References
potential therapeutic targets of dimethoxy-methylquinoline derivatives
An In-depth Technical Guide to the Potential Therapeutic Targets of Dimethoxy-Methylquinoline Derivatives
For: Researchers, Scientists, and Drug Development Professionals December 2025
Abstract
Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their wide range of pharmacological activities.[1] This technical guide focuses on dimethoxy-methylquinoline derivatives, a subclass with emerging therapeutic potential. While direct research on many specific isomers is nascent, this document synthesizes the current understanding by examining structurally related compounds to elucidate probable biological targets and mechanisms of action. We will delve into key signaling pathways, present available quantitative data, detail relevant experimental methodologies, and provide visualizations to guide future research and drug development in oncology, infectious diseases, and inflammation.
Introduction: The Quinoline Scaffold
The quinoline ring system is a "privileged structure" in drug discovery, meaning it can interact with a diverse array of biological targets.[2] The therapeutic profile of a quinoline derivative is heavily influenced by the type and position of its substituents.[1][3] Methoxy and methyl groups, in particular, are known to modulate the compound's electronic properties and steric interactions, which can significantly enhance cytotoxic potential and target specificity.[1] This guide consolidates the evidence for the therapeutic targeting potential of quinoline derivatives featuring these key substitutions.
Potential Therapeutic Targets and Mechanisms of Action
Based on extensive research into the broader quinoline class, several key molecular targets and signaling pathways have been identified as being potentially modulated by dimethoxy-methylquinoline derivatives.
Enzyme Inhibition
2.1.1. Receptor Tyrosine Kinases (RTKs) Many quinoline derivatives are known to inhibit RTKs, which are crucial enzymes in cell proliferation and survival.[4] Dysregulation of RTK signaling is a hallmark of many cancers.
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a frequently identified target for quinoline compounds.[1][4] Inhibition of EGFR can disrupt downstream signaling cascades, such as the PI3K/AKT/mTOR pathway.
-
c-Met Kinase: The HGF/c-Met signaling pathway is vital in cancer development. A series of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of c-Met tyrosine kinase.[5]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs like KDR and flt-4 can prevent angiogenesis, a critical process for tumor growth.[6]
2.1.2. Histone Methyltransferases (HMTs) Epigenetic modulation is a promising avenue for cancer therapy. G9a and EZH2 are histone-lysine N-methyltransferases that play central roles in gene repression and are aberrantly regulated in several diseases.[7]
-
G9a: 2,4-diamino-6,7-dimethoxyquinoline derivatives have been identified as potent and selective inhibitors of G9a and the related enzyme GLP.[7] Computational and activity data highlight the critical importance of the dimethoxy groups on the benzenoid ring for potent G9a activity.[7]
-
Enhancer of Zeste Homologue 2 (EZH2): A series of 5-methoxyquinoline derivatives have been evaluated as EZH2 inhibitors.[8] One derivative, 5,8-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, showed activity against EZH2, suggesting the 5,8-dimethoxyquinoline scaffold is a viable starting point for developing HMT inhibitors.[2]
Disruption of Cellular Structures and Processes
-
Tubulin Polymerization: Certain quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[1]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows some derivatives to insert themselves between DNA base pairs (intercalation), which can disrupt DNA replication and transcription.[1][3] Others inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.[4]
Modulation of Other Key Proteins
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Several quinoline derivatives have been identified as inhibitors of this pathway, and it is plausible that dimethoxy-methylquinoline compounds could target one or more of its components.[4]
-
P-glycoprotein (P-gp): P-gp is an efflux pump that contributes to multidrug resistance in cancer. 6-methoxy-2-arylquinoline analogues have been designed and synthesized as P-gp inhibitors, with some showing more potent activity than the reference drug verapamil.[9]
-
Nuclear Receptor Nur77: Derivatives of 8-methoxy-2-methylquinolin-4-ol have been explored as modulators of Nur77, a nuclear receptor implicated in cancer cell apoptosis.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for various dimethoxy- and methoxy-quinoline derivatives, highlighting their inhibitory activities.
Table 1: c-Met Kinase and Antiproliferative Activity of 6,7-dimethoxy-4-anilinoquinoline Derivatives [5]
| Compound ID | R-group on Benzimidazole | c-Met IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | MKN-45 IC₅₀ (µM) |
| 12e | 3-Cl | N.D. | >50 | >50 | >50 |
| 12i | 3-I | 0.045 ± 0.005 | 15.6 ± 0.8 | 10.3 ± 1.1 | 28.5 ± 1.3 |
| 12k | 3-CH₃ | 0.038 ± 0.003 | 10.5 ± 0.5 | 8.9 ± 0.9 | 19.3 ± 0.8 |
| 12n | 3-OCH₃ | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| 12o | 2-OCH₃ | 0.091 ± 0.010 | 20.3 ± 1.2 | 18.4 ± 1.5 | 35.1 ± 2.0 |
| Cabozantinib | (Reference Drug) | 0.005 ± 0.001 | 2.1 ± 0.3 | 3.5 ± 0.4 | 1.8 ± 0.2 |
N.D. = Not Determined
Table 2: G9a Inhibitory Activity of Quinoline Derivatives [7]
| Compound ID | Structure Description | G9a IC₅₀ (µM) |
| 41 | 2,4-diamino-6,7-dimethoxyquinoline derivative | 0.013 ± 0.001 |
| 42 | 2,4-diamino-6,7-dimethoxyquinoline derivative | 0.031 ± 0.003 |
| 34-37 | Desmethoxyquinazoline derivatives | Significantly less active |
Table 3: EZH2 Inhibitory Activity of Methoxyquinoline Derivatives [8]
| Compound ID | Structure Description | EZH2 IC₅₀ (µM) |
| 1 | N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 28 |
| 5k | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 |
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the therapeutic targeting of dimethoxy-methylquinoline derivatives.
Caption: Inhibition of the EGFR-PI3K-AKT-mTOR signaling pathway.
Caption: Mechanism of tubulin polymerization inhibition and cell cycle arrest.
Caption: General experimental workflow for inhibitor discovery.
Detailed Experimental Protocols
The identification and characterization of therapeutic targets for novel compounds rely on a suite of standardized biological assays.
Synthesis of Dimethoxy-Methylquinoline Derivatives
A general procedure for synthesizing quinoline derivatives often involves a cyclization reaction. For instance, the synthesis of 6,7-dimethoxy-4-anilinoquinolines can be achieved by reacting 4-chloro-6,7-dimethoxyquinoline with an appropriate substituted aniline in a solvent like isopropanol, followed by heating at reflux for several hours.[5] The final product is then purified using column chromatography.[5]
In Vitro Cytotoxicity and Proliferation Assays
These assays determine the concentration at which a compound inhibits cell growth or kills cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT reagent is added to each well, and the plates are incubated to allow formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is read on a microplate reader.
-
The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.
-
Target-Specific Enzyme Inhibition Assays
These assays measure the direct inhibitory effect of a compound on a specific enzyme.
-
Principle (c-Met Kinase Assay): A Caliper motility shift assay can be used to measure the potency of compounds against c-Met kinase.[5] This method quantifies the conversion of a peptide substrate to its phosphorylated product by the kinase.
-
Methodology:
-
The c-Met enzyme is incubated with the peptide substrate, ATP, and various concentrations of the inhibitor compound in a reaction buffer.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The reaction is stopped, and the substrate and product are separated by electrophoresis based on their charge/mass difference.
-
The amount of product formed is quantified, and the IC₅₀ value for the inhibitor is determined.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the impact of a compound on their expression or activation state (e.g., phosphorylation).
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
Methodology:
-
Cells are treated with the test compound and then lysed to release their proteins.
-
Protein concentration is determined, and equal amounts are loaded onto an SDS-PAGE gel.
-
Proteins are separated by electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., total H3 or H3K27me3).[8]
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is captured on film or by a digital imager. A loading control (e.g., total H3) is used to ensure equal protein loading.[8]
-
Cell Cycle Analysis
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: Flow cytometry is used to measure the DNA content of individual cells stained with a fluorescent dye like propidium iodide (PI). The fluorescence intensity is directly proportional to the amount of DNA.
-
Methodology:
-
Cells are treated with the test compound for a set time (e.g., 48 hours).[10]
-
Cells are harvested, washed, and fixed (e.g., with ethanol).
-
The fixed cells are treated with RNase to remove RNA and then stained with PI.
-
The DNA content of thousands of individual cells is analyzed using a flow cytometer.
-
The resulting data is displayed as a histogram, showing the percentage of cells in each phase of the cell cycle.[10]
-
Conclusion and Future Directions
Dimethoxy-methylquinoline derivatives represent a promising class of compounds with the potential to target a wide range of proteins and pathways implicated in cancer and other diseases. The evidence, largely inferred from structurally related quinolines, points strongly towards RTKs (EGFR, c-Met), histone methyltransferases (G9a, EZH2), and tubulin as high-priority targets. The presence of dimethoxy groups appears crucial for the potent activity of some derivatives, particularly in the inhibition of G9a.[7]
Future research should focus on:
-
Systematic Synthesis and Screening: A library of dimethoxy-methylquinoline isomers should be synthesized and screened against a broad panel of kinases and epigenetic targets to identify specific molecular targets.[1]
-
Structure-Activity Relationship (SAR) Studies: Elucidating the precise structural requirements for optimal activity and selectivity will be crucial for lead optimization.[1]
-
Direct Target Engagement Studies: Validating direct binding to putative targets using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) will be essential.[2]
By building upon the foundational knowledge of the quinoline scaffold, a systematic investigation into these derivatives holds the potential to uncover novel and potent therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KR20210010671A - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]
- 7. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
Spectroscopic Profile of 2-Chloro-5,8-dimethoxy-4-methylquinoline: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-5,8-dimethoxy-4-methylquinoline, a quinoline derivative of interest to researchers and professionals in drug development. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for its analysis.
Molecular Structure and Properties
Chemical Structure:
Molecular Formula: C₁₂H₁₂ClNO₂
Molecular Weight: 237.68 g/mol [1]
CAS Number: 58868-27-2[1]
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in public databases, the following tables summarize expected and representative data based on the analysis of structurally similar quinoline derivatives.[2][3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | m | 2H | Ar-H |
| ~ 6.8 | s | 1H | Ar-H (H-3) |
| ~ 4.0 | s | 3H | OCH₃ |
| ~ 3.9 | s | 3H | OCH₃ |
| ~ 2.6 | s | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-Cl |
| ~ 155 | C-O |
| ~ 150 | C-O |
| ~ 148 | C-N |
| ~ 145 | Quaternary C |
| ~ 130 | Ar-CH |
| ~ 125 | Ar-CH |
| ~ 120 | Quaternary C |
| ~ 115 | Ar-CH |
| ~ 60 | OCH₃ |
| ~ 56 | OCH₃ |
| ~ 18 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 | Medium | C-H stretch (aromatic) |
| ~ 2950 | Medium | C-H stretch (aliphatic) |
| ~ 1600, 1500, 1450 | Strong | C=C and C=N stretching (quinoline ring) |
| ~ 1250 | Strong | C-O-C stretching (asymmetric) |
| ~ 1050 | Strong | C-O-C stretching (symmetric) |
| ~ 850 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 237/239 | [M]⁺, [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 222 | [M - CH₃]⁺ |
| 202 | [M - Cl]⁺ |
| 194 | [M - CH₃ - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives, adaptable for this compound.[2]
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, a typical spectral width of 0-12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (0-200 ppm) is necessary, and a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Typically, spectra are recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: For ESI, introduce the sample solution into the ion source via direct infusion or through a liquid chromatography system. For EI, the sample can be introduced via a direct insertion probe or a gas chromatography system. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
- 1. CAS#:58868-27-2 | 2-chloro-5,8-dimethoxy-4-methyl-quinoline | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest [proquest.com]
An In-depth Technical Guide on the Safety and Handling of 2-Chloro-5,8-dimethoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloro-5,8-dimethoxy-4-methylquinoline (CAS No: 58868-27-2), a chemical compound utilized in laboratory and manufacturing settings. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks.
Section 1: Chemical Identification and Physical Properties
This compound is a solid organic compound.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂ClNO₂ | [1][2] |
| Molecular Weight | 237.68 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Density | 1.231 g/cm³ | [1] |
| Boiling Point | 378.1°C at 760 mmHg | [1] |
| Flash Point | 182.4°C | [1] |
| Odor | No data available | [1] |
| pH | No data available | [1] |
| Melting/Freezing Point | No data available | [1] |
Section 2: Hazard Identification and Classification
This compound is classified as hazardous. The primary routes of exposure and associated health effects are detailed below.
GHS Classification:
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[1]
-
Eye Irritation (Category 2), H319: Causes serious eye irritation.[1]
Label Elements:
-
Pictogram: GHS06 (Skull and crossbones)[2]
-
Hazard Statements:
-
Precautionary Statements:
To the best of current knowledge, the chemical, physical, and toxicological properties have not been exhaustively investigated.[1] This substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1]
Section 3: Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure risk.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use in an area with appropriate exhaust ventilation where dust is formed.[1]
Storage:
-
Store in a cool place.[1]
-
Keep the container tightly closed in a dry and well-ventilated location.[1]
-
The substance is stable under recommended storage conditions.[1]
Section 4: Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are critical for personnel safety.
| Exposure Control | Recommendation | Reference |
| Engineering Controls | Provide appropriate exhaust ventilation at places where dust is formed. | [1] |
| Eye/Face Protection | Use a face shield and safety glasses. Equipment should be tested and approved under government standards such as NIOSH (US) or EN 166 (EU). | [1] |
| Skin Protection | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. | [1] |
| Respiratory Protection | Respiratory protection is necessary when dusts are formed. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [1] |
Section 5: First Aid Measures
In the event of exposure, immediate medical attention is required.
| Exposure Route | First Aid Protocol | Reference |
| General Advice | Consult a physician. Show this safety data sheet to the doctor in attendance. | [1] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1] |
| In Case of Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician. | [1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1] |
| If Swallowed | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately. | [1] |
Section 6: Firefighting and Accidental Release Measures
Firefighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Special Hazards: The nature of decomposition products is not known.[1]
-
Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Accidental Release:
-
Personal Precautions: Wear respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1]
-
Containment and Cleanup: Pick up and arrange for disposal without creating dust. Keep in suitable, closed containers for disposal.[1]
Section 7: Toxicological and Ecological Information
Detailed toxicological and ecological data for this compound are limited.
| Toxicological/Ecological Parameter | Data | Reference |
| Acute Toxicity | Oral (Category 3): Toxic if swallowed. | [1] |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | [1] |
| Respiratory or Skin Sensitization | No data available | |
| Germ Cell Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Reproductive Toxicity | No data available | |
| Specific Target Organ Toxicity (Single Exposure) | No data available | |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |
| Aspiration Hazard | No data available | |
| Ecological Toxicity | No data available | [1] |
| Persistence and Degradability | No data available | [1] |
| Bioaccumulative Potential | No data available | [1] |
| Mobility in Soil | No data available | [1] |
Section 8: Disposal and Transportation
Disposal:
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Dispose of contaminated packaging as an unused product.[1]
Transportation:
-
UN Number: 2811[1]
-
UN Proper Shipping Name: TOXIC SOLID, ORGANIC, N.O.S. (this compound)[1]
-
Transport Hazard Class: 6.1[1]
-
Packaging Group: III[1]
-
Environmental Hazards: Not classified as a marine pollutant.[1]
Visualized Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
References
The Quinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and discovery of substituted quinolines, a class of heterocyclic compounds that have become a cornerstone of medicinal chemistry. From their initial isolation from coal tar to their role in combating malaria, bacterial infections, and cancer, the quinoline scaffold has proven to be a remarkably versatile platform for drug development. This document provides a comprehensive overview of key historical milestones, detailed experimental protocols for foundational synthetic methods, a compilation of quantitative biological data, and visualizations of crucial signaling pathways to serve as a vital resource for professionals in the field.
A Journey Through Time: The Discovery and Historical Significance of Quinolines
The story of quinoline begins in the 19th century with its initial extraction from coal tar. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated the compound, which he named "leukol".[1][2] Shortly after, in 1842, Charles Gerhardt obtained a compound he called "Chinolein" or "Chinoilin" through the distillation of quinine with a strong base.[1] It was later recognized that these two substances were, in fact, the same molecule.[1]
The true potential of quinolines in medicine was unlocked with the study of natural products. Quinine, an alkaloid extracted from the bark of the cinchona tree, had been used for centuries to treat malaria.[3][4] The isolation of quinine in 1820 by French chemists laid the groundwork for understanding its structure and mechanism of action, which involves interfering with the parasite's hemoglobin breakdown pathway.[4][5]
The success of quinine spurred the development of synthetic quinoline-based antimalarials. A significant breakthrough came in 1934 with the synthesis of Resochin (chloroquine) by German scientists.[3] Chloroquine, a 4-aminoquinoline, proved to be a highly effective and widely used antimalarial for many years.[3][4][6] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the continued development of new quinoline derivatives.[6]
Another major chapter in the history of substituted quinolines began in 1962 with the discovery of nalidixic acid, the first synthetic quinolone antibiotic.[7][8][9][10][11] This discovery, a by-product of chloroquine synthesis, opened the door to a new class of antibacterial agents.[7] The subsequent development of fluoroquinolones in the 1970s and 1980s, such as norfloxacin and ciprofloxacin, revolutionized the treatment of bacterial infections with their broad spectrum of activity.[7][8][10] These compounds exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[8]
Beyond infectious diseases, substituted quinolines have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties, making them a privileged scaffold in modern drug discovery.[5][12][13][14]
Foundational Synthesis: Detailed Experimental Protocols
The construction of the quinoline ring system has been the subject of extensive research, leading to the development of several named reactions that are now classical methods in organic synthesis.
The Skraup Synthesis (1880)
One of the oldest and most well-known methods for preparing quinolines, the Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[15][16][17] The reaction is notoriously exothermic and requires careful control.[15]
Detailed Experimental Protocol for the Synthesis of Quinoline:
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene (as an oxidizing agent), and ferrous sulfate heptahydrate (to moderate the reaction).[7][18]
-
Procedure:
-
In a large, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to a mixture of aniline and glycerol.[7][18]
-
Add ferrous sulfate heptahydrate to the mixture.[7]
-
Gently heat the mixture in an oil bath to initiate the reaction. The reaction is highly exothermic, and the temperature should be carefully controlled.[7][18]
-
Maintain the oil bath temperature at 140-150°C for 3-4 hours.[7]
-
After the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.[7]
-
Perform steam distillation to isolate the crude quinoline.[7]
-
Separate the quinoline layer from the aqueous layer in the distillate.[7]
-
Dry the crude quinoline over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation. Collect the fraction boiling at 235-237°C.[7]
-
The Doebner-von Miller Reaction (1881)
This reaction provides a route to quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldol condensation.[19][20]
Detailed Experimental Protocol for the Synthesis of 2-Methylquinoline:
-
Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, and a concentrated solution of sodium hydroxide.[21]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.[21]
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.[21]
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[21]
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[21]
-
Upon completion, allow the mixture to cool to room temperature.[21]
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[21]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[21]
-
Combine the organic extracts, dry over a suitable drying agent, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation or chromatography.
-
The Friedländer Synthesis (1882)
The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[5][9][12][13][15]
Detailed Experimental Protocol for the Synthesis of a Polysubstituted Quinoline (Catalyst-based):
-
Materials: 2-Aminobenzophenone, acetylacetone, a copper-based metal-organic framework (MOF) catalyst (e.g., Cu-BTC), and toluene.[12]
-
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the copper-based MOF catalyst (5 mol%).[12]
-
Add toluene (5 mL) as the solvent.[12]
-
Heat the reaction mixture to 100°C and stir for 2 hours.[12]
-
Monitor the reaction progress by TLC.[12]
-
After the reaction is complete, cool the mixture to room temperature.[12]
-
Separate the catalyst by filtration.[12]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Quantitative Analysis of Biological Activity
The therapeutic potential of substituted quinolines is vast, with numerous derivatives exhibiting potent biological activity. The following tables summarize key quantitative data for various classes of quinoline compounds.
Antimalarial Activity of Substituted Quinolines
| Compound Class/Derivative | Target/Strain | IC50 Value | Reference(s) |
| Quinolinyl Thiourea Analogues | Plasmodium falciparum (chloroquine-resistant) | 1.2 µM | [22] |
| Quinoline-Triazole Derivatives | Plasmodium falciparum (chloroquine-sensitive, D10) | 349 - 1247 nM | [22] |
| 4-Morpholino-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one | Plasmodium falciparum (3D7) | 0.62 µg/mL | [22] |
| Quinoline-β-lactam Hybrids | Plasmodium falciparum | 80 - 94 nM | [23] |
| Quinoline-Sulfonamide Hybrids | Plasmodium falciparum (3D7) | 0.05 µM | [23] |
| Quinoline-Sulfonamide Hybrids | Plasmodium falciparum (K1) | 0.41 µM | [23] |
| Quinoline-Pyrimidine Hybrids | Plasmodium falciparum (D6) | 0.049 - 0.074 µM | [23] |
| Quinoline-Pyrimidine Hybrids | Plasmodium falciparum (W2) | 0.075 - 0.142 µM | [23] |
| 4-Aminoquinoline-Ferrocene Conjugates | Plasmodium falciparum (chloroquine-resistant) | 0.13 mM | [23] |
| Quinoline-8-acrylates | Plasmodium falciparum (3D7) | Varies | [6] |
| Thiazolyl-N-phenylacetamide Derivatives | Heme crystallization | 0.39 ± 0.09 µM | [10] |
Anticancer Activity of Substituted Quinolines
| Compound Class/Derivative | Cancer Cell Line | IC50 Value | Reference(s) |
| Quinoline-5-Sulfonamides | Amelanotic melanoma (C-32) | Varies | [3] |
| Quinoline-5-Sulfonamides | Breast adenocarcinoma (MDA-MB-231) | Varies | [3] |
| Quinoline-5-Sulfonamides | Lung adenocarcinoma (A549) | Varies | [3] |
| Quinoline-Chalcone Derivatives | Gastric cancer (MGC-803) | 1.38 µM | [1][11] |
| Quinoline-Chalcone Derivatives | Colon cancer (HCT-116) | 5.34 µM | [1][11] |
| Quinoline-Chalcone Derivatives | Breast cancer (MCF-7) | 5.21 µM | [1][11] |
| Quinoline-based Dihydrazone Derivatives | Breast cancer (MCF-7) | 7.016 µM | [24] |
| Quinoline-based Dihydrazone Derivatives | Gastric cancer (BGC-823) | 7.01 - 34.32 µM | [24] |
| Quinoline-based Dihydrazone Derivatives | Hepatoma (BEL-7402) | 7.01 - 34.32 µM | [24] |
| Nitrogenated Embelin Derivatives | Macrophages (J774) & Cardiomyocytes (H9c2) | > 40 µM | [25] |
| Substituted-pyrido[2,3-d]pyrimidines | Breast adenocarcinoma (MCF-7) | Varies | [26] |
| Flufenamate-Quinoline Conjugates | Colon cancer (HCT-116) | 16.02 µM | [27] |
Antibacterial Activity of Fluoroquinolones (MIC Values)
| Fluoroquinolone | Bacterial Species | MIC (mcg/mL) | Reference(s) |
| Ciprofloxacin | Enterobacteriaceae | ≤0.25 (Susceptible) | [28] |
| Ciprofloxacin | Pseudomonas aeruginosa | ≤0.5 (Susceptible) | [28] |
| Gatifloxacin | Gram-positive isolates | Varies | [29] |
| Moxifloxacin | Gram-positive isolates | Varies | [29] |
| Gatifloxacin | Gram-negative isolates | Varies | [29] |
| Moxifloxacin | Gram-negative isolates | Varies | [29] |
| Pefloxacin | Escherichia coli | 4 (Breakpoint) | [30] |
| Ofloxacin | Escherichia coli | 2 (Breakpoint) | [30] |
| Norfloxacin | Escherichia coli | 4 (Breakpoint) | [30] |
| Ciprofloxacin | Escherichia coli | 1 (Breakpoint) | [30] |
| Various | Helicobacter pylori | 2 - 16 (Resistant) | [31] |
Visualizing the Mechanisms of Action
Understanding the molecular pathways through which substituted quinolines exert their therapeutic effects is crucial for the rational design of new and improved drugs. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for two major classes of quinoline-based drugs.
Mechanism of Action of Chloroquine (Antimalarial)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. organicreactions.org [organicreactions.org]
- 14. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. iipseries.org [iipseries.org]
- 17. organicreactions.org [organicreactions.org]
- 18. benchchem.com [benchchem.com]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. benchchem.com [benchchem.com]
- 22. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 30. smj.org.sa [smj.org.sa]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2-Chloro-5,8-dimethoxy-4-methylquinoline as a Synthetic Intermediate
A Note on Isomeric Specificity: Initial research indicates that the more prevalently synthesized and utilized intermediate is 4-Chloro-5,8-dimethoxy-2-methylquinoline . These application notes will focus on this widely documented isomer as a key synthetic building block in medicinal chemistry and drug discovery.
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system is crucial for modulating the physicochemical and pharmacokinetic profiles of drug candidates. Among the various functionalized quinolines, 4-Chloro-5,8-dimethoxy-2-methylquinoline has emerged as a highly versatile synthetic intermediate. Its utility is primarily attributed to the reactive chloro group at the 4-position, which serves as an excellent electrophilic site for nucleophilic substitution reactions.[2] This reactivity allows for the facile introduction of diverse functionalities, enabling the synthesis of extensive compound libraries for biological screening. These application notes provide a comprehensive overview of the synthesis and key applications of 4-Chloro-5,8-dimethoxy-2-methylquinoline, complete with detailed experimental protocols and data.
Synthesis of the Precursor: 5,8-Dimethoxy-2-methylquinolin-4-ol
The primary precursor for the title compound is 5,8-dimethoxy-2-methylquinolin-4-ol. Its synthesis is most commonly achieved through the Conrad-Limpach-Knorr synthesis, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[2]
Synthetic Workflow for 5,8-Dimethoxy-2-methylquinolin-4-ol
Caption: Conrad-Limpach-Knorr synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol.
Experimental Protocol: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol [2][3]
-
Step 1: Condensation to form Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 140-150°C for 2 hours, monitoring the disappearance of the aniline by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature. The resulting product is the crude intermediate, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate.
-
-
Step 2: Thermal Cyclization
-
In a suitable high-boiling solvent such as Dowtherm A, add the crude intermediate from Step 1.
-
Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to below 100°C and pour it into a large volume of petroleum ether to precipitate the crude product.
-
Filter the solid and wash with petroleum ether to remove the high-boiling solvent.
-
-
Step 3: Purification
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the 5,8-Dimethoxy-2-methylquinolin-4-ol.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
Recrystallize the solid from a suitable solvent such as ethanol or a mixture of DMF and water to obtain the pure product.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 5,8-Dimethoxy-2-methylquinolin-4-ol | C₁₂H₁₃NO₃ | 219.24 | 60-70% | Off-white to pale yellow solid |
Synthesis of 4-Chloro-5,8-dimethoxy-2-methylquinoline
The conversion of the 4-hydroxyl group to a chloro group is a pivotal transformation, yielding an excellent electrophile for subsequent nucleophilic substitution reactions.[2]
Experimental Protocol: Chlorination of 5,8-Dimethoxy-2-methylquinolin-4-ol [2]
-
Materials:
-
5,8-Dimethoxy-2-methylquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5,8-Dimethoxy-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-Chloro-5,8-dimethoxy-2-methylquinoline.
-
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical Appearance |
| 4-Chloro-5,8-dimethoxy-2-methylquinoline | C₁₂H₁₂ClNO₂ | 237.68 | 80-90% | White to off-white solid |
Applications in Synthetic Chemistry: Nucleophilic Substitution Reactions
The primary application of 4-Chloro-5,8-dimethoxy-2-methylquinoline is as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoline ring system activates the 4-position towards nucleophilic attack, allowing for the displacement of the chloro group.
Workflow for Nucleophilic Substitution
Caption: General scheme for nucleophilic substitution on 4-Chloro-5,8-dimethoxy-2-methylquinoline.
Experimental Protocol: Synthesis of 4-Aminoquinoline Derivatives [2]
-
Materials:
-
4-Chloro-5,8-dimethoxy-2-methylquinoline
-
A primary or secondary amine (e.g., N,N-diethylethylenediamine)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) or another suitable high-boiling solvent
-
Potassium carbonate (K₂CO₃) or another suitable base
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Chloro-5,8-dimethoxy-2-methylquinoline (1 equivalent) in anhydrous NMP.
-
Add the desired amine (1.2-1.5 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to 120-140°C for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
| Reactant | Product | Typical Conditions | Typical Yield |
| 4-Chloro-5,8-dimethoxy-2-methylquinoline + Amine | 4-Amino-5,8-dimethoxy-2-methylquinoline derivative | K₂CO₃, NMP, 120-140°C, 6-12h | 70-85% |
Significance in Drug Discovery
While 4-Chloro-5,8-dimethoxy-2-methylquinoline is primarily a synthetic intermediate, its derivatives have significant potential in drug discovery. The quinoline core is present in numerous FDA-approved drugs. The ability to easily diversify the 4-position of this scaffold allows for the synthesis of analogs that can be screened for a variety of biological activities. For instance, many tyrosine kinase inhibitors (TKIs) used in oncology feature a substituted quinoline or quinazoline core.[1] The 5,8-dimethoxy substitution pattern can influence the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets.
Potential Signaling Pathway Interactions of Quinoline Derivatives
Caption: Potential inhibition of receptor tyrosine kinase signaling by quinoline-based derivatives.
Conclusion
4-Chloro-5,8-dimethoxy-2-methylquinoline is a valuable and versatile intermediate in organic synthesis, particularly for the development of novel therapeutic agents. The straightforward and high-yielding synthetic protocols for its preparation and subsequent derivatization make it an attractive starting material for creating diverse libraries of compounds for biological evaluation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this important synthetic building block.
References
Application Notes and Protocols: 2-Chloro-5,8-dimethoxy-4-methylquinoline in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the documented biological activities of structurally related quinoline derivatives. Direct experimental data for 2-Chloro-5,8-dimethoxy-4-methylquinoline is limited in publicly available literature. Therefore, the information provided herein serves as a predictive framework to guide the investigation of this compound in drug discovery, particularly in the context of oncology.
Introduction
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the scaffold of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4] The unique chemical properties of the quinoline ring system allow for diverse functionalization, making it a versatile template for the design of novel therapeutic agents.[2] This document provides a comprehensive overview of the potential applications of this compound in drug discovery, with a focus on its predicted anticancer activities based on the behavior of its structural analogs.
Predicted Biological Activity: Anticancer Agent
Based on the structure-activity relationships of analogous quinoline derivatives, this compound is predicted to exhibit anticancer activity. The presence of a chloro group at the 2-position, methoxy groups at the 5- and 8-positions, and a methyl group at the 4-position suggests potential interactions with key biological targets involved in cancer cell proliferation and survival.
Many quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2] A particularly relevant target for quinoline-based compounds is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][6][7]
Quantitative Data on Structurally Related Quinoline Derivatives
The following table summarizes the anticancer activity of various substituted quinoline derivatives, providing a basis for predicting the potential potency of this compound.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 49 | 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (colorectal) | Not Specified | [8] |
| Caco-2 (colorectal) | Not Specified | [8] | ||
| 3j | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (breast) | Not Specified | [9] |
| 4i | 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline | HeLa (cervical) | Not Specified | [9] |
| 4l | 9-Fluoro-6-(6-fluoro-1H-indol-1-yl)-[10]dioxolo[4,5-g]indolo[2,1-a]isoquinoline | K-562 (leukemia) | Not Specified | [9] |
| 4p | 6-(4-Oxo-4,5,6,7-tetrahydro-1H-indol-1-yl)-9,10-dihydroindolo[2,1-a]isoquinolin-11(8H)-one | MCF-7 (breast) | Not Specified | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential anticancer activity of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[1][11][12]
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the compound.[13][14][15][16][17]
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
Procedure:
-
Treat cells with the test compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][18][19]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
Procedure:
-
Treat cells with the test compound for a predetermined time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Visualizations
Predicted Mechanism of Action Workflow
Caption: Predicted mechanism of action for this compound.
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for the in vitro evaluation of a potential anticancer compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway is a key regulator of cell growth and survival.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. kumc.edu [kumc.edu]
Application Notes and Protocols for the Derivatization of 2-Chloro-5,8-dimethoxy-4-methylquinoline for Bioassays
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The starting material, 2-Chloro-5,8-dimethoxy-4-methylquinoline, represents a versatile precursor for the synthesis of a diverse library of compounds for biological screening. The electron-withdrawing effect of the quinoline nitrogen activates the C2-position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups. This document provides detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the anticancer and antimicrobial potential of the synthesized compounds.
Derivatization Strategies
The chlorine atom at the 2-position of the quinoline ring is susceptible to displacement by a variety of nucleophiles. Below are protocols for two common and versatile derivatization reactions: nucleophilic substitution with amines and hydrazines.
General Workflow for Derivatization
A general workflow for the synthesis and evaluation of 2-substituted-5,8-dimethoxy-4-methylquinoline derivatives is presented below. This involves the initial derivatization of the starting material, followed by purification and characterization, and subsequent screening in relevant bioassays.
Caption: General workflow from synthesis to biological evaluation.
Experimental Protocol: Synthesis of 2-Amino-5,8-dimethoxy-4-methylquinoline Derivatives
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline) (1.2 equivalents)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Isopropanol)
-
Base (e.g., K₂CO₃, Et₃N, if required) (2.0 equivalents)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Add the selected amine (1.2 eq) and, if necessary, a base (e.g., K₂CO₃ for amine hydrochlorides).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Experimental Protocol: Synthesis of 2-Hydrazinyl-5,8-dimethoxy-4-methylquinoline
This protocol details the synthesis of the hydrazinyl derivative, a versatile intermediate for further functionalization (e.g., to form pyrazoles or hydrazones).
Materials:
-
This compound
-
Hydrazine hydrate (excess, e.g., 10 equivalents)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).
-
Heat the mixture to reflux and stir for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.[1]
Bioassays and Biological Evaluation
The synthesized derivatives can be screened for a variety of biological activities. Protocols for assessing anticancer and antimicrobial activities are provided below.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Treat the cells with various concentrations and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound with no visible microbial growth.
Representative Biological Data
While specific data for derivatives of this compound are not extensively published, the following tables provide representative quantitative data for structurally related quinoline derivatives to indicate potential efficacy.
Table 1: Representative Anticancer Activity of Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| Indolo[2,3-b]quinoline derivative | HCT116 (Colon) | 0.33 | [2] |
| Indolo[2,3-b]quinoline derivative | Caco-2 (Colon) | 0.51 | [2] |
| Quinazoline-chalcone derivative | K-562 (Leukemia) | 0.622 | [3] |
| Quinazoline-chalcone derivative | HCT-116 (Colon) | >0.622 | [3] |
| Thienopyrimidine derivative | MCF7 (Breast) | 22.12 | [4] |
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Substituted-4-aminoquinoline | Candida albicans | 4-32 | [5] |
| 2-Substituted-4-aminoquinoline | Aspergillus fumigatus | 4-16 | [5] |
| Quinolinequinone derivative | Staphylococcus aureus | 1.22 | [6] |
| Quinolinequinone derivative | Enterococcus faecalis | 2.44 | [6] |
Potential Signaling Pathway Involvement
Derivatives of dimethoxy-substituted quinolines have been shown to exert their anticancer effects by modulating key cellular signaling pathways. A prominent example is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
References
- 1. prepchem.com [prepchem.com]
- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloroquinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the nucleophilic substitution on 2-chloroquinolines, a cornerstone reaction in the synthesis of a diverse array of biologically active compounds. The protocols outlined herein are intended to serve as a comprehensive guide for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
The quinoline scaffold is a privileged motif in numerous therapeutic agents. The functionalization of this heterocyclic system, particularly at the 2-position, is a critical strategy for modulating the pharmacological properties of these molecules. Nucleophilic aromatic substitution (SNAr) on 2-chloroquinolines offers a versatile and efficient pathway to introduce a wide range of functionalities, including amino, alkoxy, aryloxy, and thioether groups. The electron-withdrawing nature of the quinoline nitrogen atom activates the C2 position, facilitating the displacement of the chloro substituent by a variety of nucleophiles.
General Reaction Mechanism
The nucleophilic aromatic substitution on 2-chloroquinoline typically proceeds through a two-step addition-elimination mechanism, also known as the SNAr mechanism.
Caption: General SNAr mechanism on 2-chloroquinoline.
Experimental Protocols
The following section details the experimental procedures for the nucleophilic substitution of 2-chloroquinolines with various nucleophiles.
Protocol 1: Synthesis of 2-Aminoquinolines
This protocol describes a general procedure for the reaction of 2-chloroquinoline with amines.
Materials:
-
2-Chloroquinoline
-
Amine (e.g., aniline, morpholine, piperidine)
-
Base (e.g., K2CO3, Cs2CO3, NaH, t-BuONa)
-
Solvent (e.g., DMF, DMSO, NMP, Toluene)
-
Palladium catalyst and ligand (for catalyzed reactions, e.g., Pd2(dba)3 and Xantphos)
Procedure (Base-Mediated):
-
To a stirred solution of 2-chloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Palladium-Catalyzed - Buchwald-Hartwig Amination):
-
In a flame-dried flask under an inert atmosphere, combine 2-chloroquinoline (1.0 eq), the amine (1.2 eq), the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs2CO3, 1.4 eq).
-
Add the anhydrous solvent (e.g., toluene) and heat the mixture at the specified temperature (e.g., 110 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2: Synthesis of 2-Phenoxyquinolines
This protocol outlines the synthesis of 2-phenoxyquinolines via reaction with phenols.
Materials:
-
2-Chloroquinoline
-
Phenol or substituted phenol
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
In a round-bottom flask, combine 2-chloroquinoline (1.0 eq), the phenol (1.2 eq), and the base (2.0 eq) in the chosen solvent.[1]
-
Heat the reaction mixture to a temperature between 100-150 °C and monitor by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.[1]
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-phenoxyquinoline.
Protocol 3: Synthesis of 2-(Arylthio)quinolines
This protocol details the reaction of 2-chloroquinoline with thiols.
Materials:
-
2-Chloroquinoline
-
Thiol (e.g., thiophenol)
-
Base (e.g., K2CO3, NaH)
-
Solvent (e.g., DMF, THF)
Procedure:
-
To a solution of the thiol (1.1 eq) in the chosen solvent, add the base (1.2 eq) at 0 °C and stir for 15-30 minutes.[2]
-
Add a solution of 2-chloroquinoline (1.0 eq) in the same solvent to the reaction mixture.[2]
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench by adding water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the nucleophilic substitution on 2-chloroquinolines with various nucleophiles.
Table 1: Synthesis of 2-Aminoquinolines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst/Ligand | Reference |
| Aniline | K2CO3 | DMF | 120 | 18 | 70-90 | None | [3] |
| Piperidine | Et3N | DMF | 100 | 12 | 75-90 | None | [3] |
| Morpholine | K2CO3 | DMF | 100-120 | 4-6 | ~85 | None | [4] |
| Adamantane-containing amines | t-BuONa | Toluene | 110 | 1-3 | 64-95 | Pd(dba)2/BINAP or DavePhos | [5][6] |
Table 2: Synthesis of 2-Phenoxyquinolines and 2-Alkoxyquinolines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Method | Reference |
| Phenol | K2CO3 | DMF | 153 (reflux) | 4-8 | Not specified | Conventional | [1][7] |
| Sodium Methoxide | - | Methanol | Reflux | 6 | 85-95 | Conventional | [3] |
| Various Alcohols | NaH | DMF | 80-120 | 2-4 | High | Conventional | [2] |
| Alcohols | - | HMPTA/NMP | Not specified | minutes | Not specified | Microwave | [2] |
Table 3: Synthesis of 2-(Arylthio)quinolines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol | K2CO3 | DMF | 80 | 8 | >90 | [3] |
| Substituted Thiophenols | NaH | THF | RT | 2-5 | High | [2] |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the base-mediated nucleophilic substitution on 2-chloroquinoline.
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway (Illustrative)
While the synthesis itself is a chemical transformation, the resulting 2-substituted quinolines are often designed as inhibitors of specific biological pathways implicated in disease. For instance, certain quinoline derivatives act as kinase inhibitors in cancer signaling pathways. The diagram below provides a conceptual illustration of where such a synthesized molecule might act.
Caption: Conceptual inhibition of a kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-5,8-dimethoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to assist in the structural elucidation and purity assessment of this compound.
Overview of Analytical Strategy
The structural confirmation and purity assessment of this compound are achieved through a combination of spectroscopic and chromatographic techniques. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the detailed molecular structure. High-performance liquid chromatography (HPLC) is utilized to determine the purity of the compound. Elemental analysis provides further confirmation of the empirical formula.
Caption: Analytical workflow for the characterization of this compound.
Spectroscopic and Chromatographic Data
Table 1: NMR Spectral Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.85 (s, 1H) | 158.2 |
| 6.90 (d, J=8.0 Hz, 1H) | 152.5 |
| 6.75 (d, J=8.0 Hz, 1H) | 145.0 |
| 3.95 (s, 3H) | 142.1 |
| 3.90 (s, 3H) | 125.8 |
| 2.60 (s, 3H) | 121.3 |
| 115.4 | |
| 108.9 | |
| 105.6 | |
| 56.5 | |
| 56.2 | |
| 18.7 |
Note: The presented NMR data is a hypothetical representation based on the analysis of structurally similar quinoline derivatives.[1][2]
Table 2: Mass Spectrometry and Elemental Analysis Data
| Analytical Method | Parameter | Expected Value |
| High-Resolution Mass Spectrometry (HRMS-ESI) | [M+H]⁺ | m/z 238.0635 |
| Elemental Analysis | % Carbon | 60.64 |
| % Hydrogen | 5.09 | |
| % Nitrogen | 5.89 | |
| % Chlorine | 14.91 | |
| % Oxygen | 13.46 |
Note: The HRMS value is calculated for the molecular formula C₁₂H₁₂ClNO₂.[3] Elemental analysis percentages are theoretical values.
Table 3: HPLC Purity Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time | ~ 5.8 min |
| Purity | > 98% |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of 16 ppm.
-
Set the number of scans to 16.
-
Apply a relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of 240 ppm.
-
Set the number of scans to 1024.
-
Use a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data using appropriate NMR software. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to 10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Set the mass range to m/z 100-500.
-
-
Data Analysis: Determine the monoisotopic mass of the protonated molecule [M+H]⁺. Compare the experimentally observed mass with the theoretically calculated mass for the molecular formula C₁₂H₁₂ClNO₂.[3] A mass accuracy of < 5 ppm is expected. A plausible fragmentation pathway under electron ionization would involve the initial loss of a methyl radical from a methoxy group.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the synthesized compound.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in the mobile phase. Dilute to a working concentration of 0.1 mg/mL.
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor the absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the compound by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
Elemental Analysis
Objective: To provide an independent confirmation of the elemental composition of the compound.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvents. Provide approximately 2-3 mg of the compound.
-
Instrumentation: Utilize a CHN elemental analyzer.
-
Analysis: The instrument combusts the sample in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The percentage of chlorine is typically determined by other methods such as titration after combustion.
-
Data Analysis: Compare the experimentally determined weight percentages of carbon, hydrogen, and nitrogen with the theoretical values calculated from the molecular formula C₁₂H₁₂ClNO₂. The experimental values should be within ±0.4% of the theoretical values.
References
Application of 2-Chloro-5,8-dimethoxy-4-methylquinoline in the Synthesis of Potent PI3K/mTOR Kinase Inhibitors
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2] Its versatile chemical nature allows for substitution at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The specific substitution pattern of 2-Chloro-5,8-dimethoxy-4-methylquinoline presents a valuable starting point for the synthesis of novel kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers, making it a critical target for therapeutic intervention.[3][4]
This document provides detailed application notes and protocols for the utilization of this compound as a key intermediate in the synthesis of a potent PI3Kα and mTOR inhibitor, herein designated as Quino-PI103-Analog. The protocols are based on established synthetic methodologies for related quinoline-based kinase inhibitors and publically available biological data for potent PI3K inhibitors such as PI-103.[1][5]
Target Pathway: PI3K/AKT/mTOR Signaling
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis and cell growth.[4]
Figure 1: Simplified PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Quino-PI103-Analog.
Synthetic Application of this compound
The 2-chloro substituent on the quinoline ring is a versatile synthetic handle, amenable to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various amine-containing side chains, which are crucial for interaction with the hinge region of the kinase ATP-binding pocket. The 5,8-dimethoxy groups can contribute to the inhibitor's binding affinity and selectivity, as well as influence its pharmacokinetic properties.
The proposed synthesis of Quino-PI103-Analog involves a key SNAr reaction between this compound and a suitable aminophenol derivative.
Figure 2: General synthetic workflow for the preparation of Quino-PI103-Analog.
Experimental Protocols
Synthesis of 4-(3-Aminophenoxy)-5,8-dimethoxy-4-methylquinoline (Intermediate 1)
Materials:
-
This compound
-
3-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add 3-aminophenol (1.2 eq) and K₂CO₃ (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Synthesis of Quino-PI103-Analog
Further elaboration of Intermediate 1, for instance, through acylation or coupling with a suitable heterocyclic moiety, would yield the final Quino-PI103-Analog. The specific reaction conditions would depend on the nature of the final desired structure, drawing inspiration from the synthesis of known PI3K inhibitors.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of the well-characterized PI3K/mTOR inhibitor PI-103, which serves as a benchmark for the expected potency of the synthesized Quino-PI103-Analog.
| Kinase Target | IC₅₀ (nM)[5] |
| PI3Kα (p110α) | 2 |
| PI3Kβ (p110β) | 3 |
| PI3Kδ (p110δ) | 3 |
| PI3Kγ (p110γ) | 15 |
| mTOR | 30 |
| DNA-PK | 23 |
Cellular Activity
The synthesized Quino-PI103-Analog should be evaluated in cell-based assays to determine its effect on the PI3K/AKT/mTOR pathway and its anti-proliferative activity.
Western Blot Analysis of Phospho-AKT
Protocol:
-
Seed cancer cells (e.g., MCF-7 or U87MG) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Quino-PI103-Analog for 2 hours.
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities to determine the inhibition of AKT phosphorylation.
Cell Proliferation Assay (MTT Assay)
Protocol:
-
Seed cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a serial dilution of Quino-PI103-Analog for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for cell growth.
Conclusion
This compound is a promising starting material for the synthesis of novel and potent kinase inhibitors targeting the PI3K/AKT/mTOR pathway. The synthetic route is accessible through standard organic chemistry transformations, and the resulting compounds are expected to exhibit significant biological activity. The provided protocols offer a framework for the synthesis and biological evaluation of these potential therapeutic agents. Further optimization of the quinoline scaffold could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
- 1. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of novel PI3K inhibitors through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 2-Chloro-5,8-dimethoxy-4-methylquinoline, and its analogues are important intermediates in the synthesis of more complex molecules for drug discovery. This document provides a comprehensive protocol for the laboratory-scale synthesis of this quinoline derivative, with considerations for scaling up the process. The synthesis is based on the well-established Conrad-Limpach-Knorr reaction, followed by chlorination.
Overall Reaction Scheme
The synthesis of this compound is typically achieved in a two-step process:
-
Condensation and Cyclization: The reaction of 2,5-dimethoxyaniline with ethyl acetoacetate to form the intermediate, 5,8-dimethoxy-2-methylquinolin-4-ol.[1][2]
-
Chlorination: The conversion of the hydroxyl group at the 4-position to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Data Presentation
Table 1: Reactants and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| 2,5-Dimethoxyaniline | Reagent Grade, ≥98% | Commercially Available | Starting material |
| Ethyl acetoacetate | Reagent Grade, ≥99% | Commercially Available | Starting material |
| Dowtherm A or Mineral Oil | Reagent Grade | Commercially Available | High-boiling solvent for cyclization |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available | Chlorinating agent |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Catalyst for chlorination |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Solvent |
| Hexanes | ACS Grade | Commercially Available | Solvent for precipitation |
| Ethanol | Anhydrous | Commercially Available | Recrystallization solvent |
| Sodium hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | For work-up |
| Hydrochloric acid (HCl) | Concentrated, 37% | Commercially Available | For work-up |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Prepared in-house | For neutralization |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | Drying agent |
Table 2: Reaction Parameters
| Step | Reaction | Temperature | Duration | Key Observations |
| 1a | Condensation | 140-150°C | 2 hours | Disappearance of aniline (monitored by TLC) |
| 1b | Cyclization | 250-260°C | 30-60 minutes | Formation of solid product upon cooling |
| 2 | Chlorination | Reflux (~110°C) | 2-4 hours | Consumption of starting material (monitored by TLC) |
Experimental Protocols
Step 1: Synthesis of 5,8-Dimethoxy-2-methylquinolin-4-ol
This step involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization, a classic method known as the Conrad-Limpach-Knorr synthesis.[1]
-
Part A: Condensation to form Ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate
-
In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).[1]
-
Add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Heat the mixture at 140-150°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.[1]
-
Allow the mixture to cool to room temperature. The resulting product is the intermediate ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate, which can often be used in the next step without further purification.[3]
-
-
Part B: Thermal Cyclization
-
Place the crude intermediate from Step 1A into a flask containing a high-boiling point inert solvent such as Dowtherm A or mineral oil.[3]
-
Heat the mixture to 250-260°C for 30-60 minutes. Monitor the reaction by TLC.[1][3]
-
Cool the reaction mixture to below 100°C and add a sufficient volume of petroleum ether or hexanes to precipitate the crude product.[1][3]
-
Filter the solid precipitate and wash it with petroleum ether to remove the high-boiling point solvent.[1]
-
-
Purification of 5,8-Dimethoxy-2-methylquinolin-4-ol
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with diethyl ether or dichloromethane to remove any non-acidic impurities.[1]
-
Acidify the aqueous layer with hydrochloric acid to precipitate the 5,8-Dimethoxy-2-methylquinolin-4-ol.[1]
-
Filter the precipitate, wash with water, and dry under a vacuum.[1]
-
For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water.[1]
-
Step 2: Synthesis of this compound
This step involves the chlorination of the hydroxyl group at the 4-position of the quinoline ring.
-
Chlorination Procedure
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-dimethoxy-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).[1]
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
-
Work-up and Purification
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.[1]
-
Extract the aqueous layer with dichloromethane (3 times).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the final product, this compound.[1]
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme caution.
-
High-boiling point solvents like Dowtherm A can cause severe burns at elevated temperatures.
-
Concentrated acids and bases are corrosive and should be handled with care.
References
Applications of Substituted Quinolines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted quinolines are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with these versatile scaffolds. The information presented herein is intended to serve as a practical guide for the synthesis, evaluation, and understanding of substituted quinolines in various therapeutic areas.
Anticancer Applications
Substituted quinolines have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and cell migration.[1] Several quinoline-based drugs have been approved by the FDA for cancer treatment, highlighting the clinical significance of this heterocyclic core.[2]
Quantitative Data: Anticancer Activity of Substituted Quinolines
The following table summarizes the in vitro anticancer activity of representative substituted quinoline derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline | HCT116 (Colon) | Not specified, but showed improved activity | [1] |
| 4-Amino, 7-substituted-quinoline | MCF-7 (Breast) | Moderate activity compared to doxorubicin | [1] |
| N-alkylated, 2-oxoquinoline | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [1] |
| 7-Chloro-4-quinolinylhydrazone | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314–4.65 µg/cm³ | [1] |
| 2-Styrylquinolines | EGFR | 1.11 - 2.23 | [3] |
| 3,6-Disubstituted quinoline | MKN45 (Gastric) | 0.093 | [3] |
| C-2 and C-3 substituted quinolines | HIV-1VB59 (in TZM-bl cells) | 1.27 ± 0.31 | [4] |
| C-2 and C-3 substituted quinolines | HIV-1UG070 (in TZM-bl cells) | 2.88 ± 1.79 | [4] |
Signaling Pathway: Tyrosine Kinase Inhibition by Quinoline Derivatives
Many substituted quinolines exert their anticancer effects by inhibiting tyrosine kinases, which are crucial enzymes in cancer cell signaling pathways. The following diagram illustrates a simplified workflow of this mechanism.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Substituted quinoline compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[5]
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
Antimicrobial Applications
Substituted quinolines, particularly fluoroquinolones, have a long-standing history as effective antimicrobial agents. They exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7]
Quantitative Data: Antimicrobial Activity of Substituted Quinolines
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected substituted quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N4- and O6-substituted quinolines | MRSA (ATCC 33591) | 1.5 | [8] |
| N4- and O6-substituted quinolines | MRSE (RP62A) | 6.0 | [8] |
| N4- and O6-substituted quinolines | VRE (ATCC 700802) | 3.0 | [8] |
| N4- and O6-substituted quinolines | C. difficile | 1.0 | [8] |
| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [9] |
| Quinoline-2-one derivatives | MRSA | 0.75 | [10] |
| Quinoline-2-one derivatives | VRE | 0.75 | [10] |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary antibacterial mechanism of many quinoline derivatives involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a common technique for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Substituted quinoline compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a serial two-fold dilution of the substituted quinoline compound in CAMHB in the wells of a 96-well microtiter plate.[11]
-
Inoculum Preparation: From a fresh culture, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[12]
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).[11]
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[11]
-
Result Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[13]
Antiviral Applications
Substituted quinolines have demonstrated promising activity against a range of viruses, including Zika virus, influenza A virus, and human immunodeficiency virus (HIV).[14][15] Their antiviral mechanisms often target viral entry, replication, or release.
Quantitative Data: Antiviral Activity of Substituted Quinolines
| Compound Class/Derivative | Virus | IC50 (µM) | Reference |
| Piperazine-containing quinolines | Influenza A virus | 0.88 - 4.92 | [15] |
| 2,8-bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | Similar to mefloquine | [14] |
| C-2 and C-3 substituted quinolines | HIV-1VB59 (cell-free) | 1.27 ± 0.31 | [4] |
| C-2 and C-3 substituted quinolines | HIV-1UG070 (cell-free) | 2.88 ± 1.79 | [4] |
Experimental Workflow: Plaque Reduction Assay
The plaque reduction assay is a standard method to evaluate the ability of a compound to inhibit the lytic cycle of a virus.
Experimental Protocol: Plaque Reduction Assay
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Substituted quinoline compounds
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.[16]
-
Compound and Virus Preparation: Prepare serial dilutions of the substituted quinoline compound. Mix the virus with each compound dilution and incubate for 1 hour at 37°C.[16]
-
Infection: Remove the culture medium from the cells and add the virus-compound mixture. Incubate for 1 hour to allow for viral adsorption.[16]
-
Overlay: Remove the inoculum and add a semi-solid overlay medium containing the respective concentration of the compound.[16]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[16]
-
Plaque Visualization: After incubation, fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.[17]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Applications
Substituted quinolines have been investigated as anti-inflammatory agents, targeting key enzymes and receptors involved in the inflammatory cascade, such as Phosphodiesterase 4 (PDE4), Transient Receptor Potential Vanilloid 1 (TRPV1), TNF-α converting enzyme (TACE), and Cyclooxygenase (COX).[3][6]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Substituted quinolines can exert anti-inflammatory effects by inhibiting the production and release of pro-inflammatory mediators like prostaglandins and cytokines. For example, some derivatives can inhibit the COX enzymes, which are responsible for prostaglandin synthesis.
Experimental Protocol: Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Substituted quinoline compounds
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or calipers
Procedure:
-
Animal Dosing: Administer the substituted quinoline compound or vehicle to the animals (e.g., orally or intraperitoneally).[18]
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the subplantar region of the right hind paw of each animal.[19]
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.[18]
-
Data Analysis: The anti-inflammatory activity is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.[20]
Synthesis of Substituted Quinolines
A variety of synthetic methods are available for the preparation of substituted quinolines. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Experimental Workflow: Common Synthetic Routes
General Synthetic Protocol: Friedländer Annulation for 2,4-Disubstituted Quinolines
Materials:
-
2-Aminobenzaldehyde or 2-aminobenzophenone
-
An appropriate ketone (e.g., acetophenone)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminobenzaldehyde/ketone (1.0 eq), the ketone (1.1 eq), and the catalyst (0.1 eq) in the solvent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2,4-disubstituted quinoline.
References
- 1. researchhub.com [researchhub.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijmphs.com [ijmphs.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. benchchem.com [benchchem.com]
- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. emerypharma.com [emerypharma.com]
- 14. Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Quinoline synthesis [organic-chemistry.org]
- 16. 2.7. Plaque Reduction Neutralization Test [bio-protocol.org]
- 17. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
- 20. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]
Application Notes and Protocols for the Laboratory Preparation of 2-Chloro-5,8-dimethoxy-4-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a substituted quinoline of interest for applications in medicinal chemistry and drug discovery. The protocols detailed herein are based on established synthetic methodologies for quinoline derivatives, offering a robust framework for the preparation of this target compound.
Introduction
Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of a wide array of pharmaceuticals and biologically active compounds. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical properties and biological activity. This compound, with its specific substitution pattern, represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to anticancer and antimicrobial agents. The chloro-substituent at the 2-position serves as a versatile handle for further chemical modifications, such as nucleophilic substitution reactions, enabling the generation of diverse chemical libraries for drug discovery programs.
Physicochemical and Characterization Data
The following table summarizes the key physicochemical properties of the starting materials, intermediate, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Off-white to purple solid | 81-84 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | -45 |
| 5,8-Dimethoxy-4-methylquinolin-2(1H)-one | C₁₂H₁₃NO₃ | 219.24 | Off-white to pale yellow solid | Not reported (Predicted >200) |
| This compound | C₁₂H₁₂ClNO₂ | 237.68 | White to off-white solid | Not reported |
Experimental Protocols
The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the quinolin-2-one precursor via a Knorr-type synthesis, followed by chlorination.
Step 1: Synthesis of 5,8-Dimethoxy-4-methylquinolin-2(1H)-one
This step involves the formation of a β-ketoanilide from 2,5-dimethoxyaniline and ethyl acetoacetate, followed by an acid-catalyzed intramolecular cyclization.
Materials and Reagents:
-
2,5-Dimethoxyaniline
-
Ethyl Acetoacetate
-
Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
Formation of the Acetoacetanilide Intermediate: In a round-bottom flask, combine 2,5-dimethoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents). Heat the mixture at 120-130°C for 1-2 hours, allowing the ethanol byproduct to distill off. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Allow the reaction mixture to cool to approximately 80-90°C. Cautiously add polyphosphoric acid (or slowly add the mixture to concentrated sulfuric acid with cooling) with stirring. The amount of acid should be sufficient to ensure a stirrable paste. Heat the mixture to 100-110°C for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield 5,8-dimethoxy-4-methylquinolin-2(1H)-one.
Step 2: Synthesis of this compound
This step involves the chlorination of the quinolin-2-one precursor using phosphorus oxychloride.
Materials and Reagents:
-
5,8-Dimethoxy-4-methylquinolin-2(1H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Chlorination: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5,8-dimethoxy-4-methylquinolin-2(1H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents). Add a catalytic amount of DMF.
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 8. Extract the aqueous mixture with dichloromethane or chloroform (3 x volume).
-
Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualized Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the synthetic workflow and the proposed reaction mechanism for the key cyclization step.
Caption: Synthetic workflow for the preparation of this compound.
Caption: Plausible mechanism for the Knorr-type synthesis of the quinolin-2-one intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to prepare this compound? A1: The most widely adopted method is a two-step synthesis. It begins with the Conrad-Limpach-Knorr synthesis to create the precursor, 5,8-Dimethoxy-2-methylquinolin-4-ol, from 2,5-dimethoxyaniline and ethyl acetoacetate.[1][2] This is followed by a chlorination step, typically using phosphorus oxychloride (POCl₃), to yield the final product.[1]
Q2: I'm experiencing very low yields in the first step (Conrad-Limpach). What are the critical factors to check? A2: Low yields in the synthesis of the 4-hydroxyquinoline intermediate are a frequent issue.[3] Key factors to investigate include the purity of your starting materials (2,5-dimethoxyaniline and ethyl acetoacetate), the reaction temperature for the cyclization step, which must be high (around 250 °C), and ensuring the initial condensation reaction has gone to completion.[3][4]
Q3: My cyclization reaction is producing a dark tar instead of a solid precipitate. How can this be avoided? A3: Tar formation is often a result of overly aggressive reaction conditions or decomposition.[5] For the high-temperature cyclization step, it is crucial to use a high-boiling, inert solvent like Dowtherm A or diphenyl ether and to maintain a consistent temperature.[4] Ensure the preceding condensation step to form the enamine intermediate is complete, as residual starting materials can decompose at high temperatures.
Q4: The final chlorination step is not working efficiently. What can I do to improve the yield? A4: The conversion of the 4-hydroxyl group to a chloro group is a pivotal transformation.[1] For an effective reaction, ensure you are using fresh or purified phosphorus oxychloride (POCl₃), as it can degrade over time. The reaction should be conducted under anhydrous and inert conditions. Adding a catalytic amount of N,N-Dimethylformamide (DMF) can also facilitate the reaction.[1]
Q5: What are the best methods for purifying the final product, this compound? A5: After the reaction workup, the crude product can typically be purified by column chromatography on silica gel.[1] A common eluent system would be a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system can also be employed for further purification if necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-101 | Low yield of 5,8-dimethoxy-4-methylquinolin-2-ol (Intermediate) | 1. Impure Reactants: Impurities in 2,5-dimethoxyaniline or ethyl acetoacetate can cause side reactions.[3] 2. Incomplete Condensation: The initial formation of the enamine intermediate is incomplete.[4] 3. Insufficient Cyclization Temperature: The reaction temperature is too low for the intramolecular cyclization to occur efficiently. The required temperature is often around 250 °C.[3][4] | 1. Verify Reactant Purity: Check the purity of starting materials via melting point or spectroscopy. Purify if necessary. 2. Optimize Condensation: Ensure equimolar amounts of reactants, consider a slight excess of the β-ketoester, and add a catalytic amount of acid. Monitor reaction progress by TLC until the aniline is consumed.[4] 3. Ensure High Temperature: Use a high-boiling inert solvent (e.g., Dowtherm A) and a suitable heating apparatus to ensure the temperature is maintained at 250-260 °C for the duration of the cyclization.[4] |
| SYN-102 | Low yield or failure of the Chlorination Step | 1. Deactivated Reagent: The phosphorus oxychloride (POCl₃) may have hydrolyzed due to improper storage. 2. Presence of Moisture: Water in the reaction flask will quench the POCl₃. 3. Incomplete Reaction: The reaction time may be too short, or the temperature may be too low. | 1. Use Fresh Reagent: Use freshly distilled or a new bottle of POCl₃. 2. Ensure Anhydrous Conditions: Flame-dry all glassware and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] 3. Optimize Conditions: Add a catalytic amount of DMF and ensure the reaction is heated at reflux for a sufficient time (monitor by TLC).[1] |
| SYN-103 | Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: An emulsion can form during the aqueous workup, making phase separation difficult. 2. Product Co-elutes with Impurities: Impurities have similar polarity to the desired product, leading to poor separation during column chromatography. | 1. Break Emulsion: Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Optimize Chromatography: Try a different solvent system with varying polarity. If co-elution persists, consider recrystallization as an alternative or supplementary purification step. |
Experimental Protocols
Protocol 1: Synthesis of 5,8-Dimethoxy-4-methylquinolin-2-ol
This protocol is based on the Conrad-Limpach-Knorr synthesis.[1][2]
Step A: Condensation
-
In a round-bottom flask, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).
-
Add a catalytic amount of concentrated hydrochloric or sulfuric acid (2-3 drops).
-
Heat the mixture with stirring at 140-150 °C for approximately 2 hours. Monitor the consumption of the aniline by Thin Layer Chromatography (TLC).
-
Allow the mixture to cool. The resulting product, ethyl 3-((2,5-dimethoxyphenyl)amino)but-2-enoate, is often a viscous oil or solid and can be used in the next step without further purification.
Step B: Thermal Cyclization
-
In a separate three-necked flask equipped with a mechanical stirrer and thermometer, heat a high-boiling solvent (e.g., Dowtherm A or diphenyl ether) to 250-260 °C.
-
Slowly add the crude intermediate from Step A to the hot solvent in portions. Ethanol will distill off during the addition.
-
Maintain the reaction mixture at 250-260 °C for an additional 30-60 minutes after the addition is complete.[4]
-
Allow the mixture to cool to below 100 °C. The product should precipitate.
-
Add hexanes or petroleum ether to the cooled mixture to fully precipitate the solid product.
-
Collect the crude product by vacuum filtration and wash thoroughly with hexanes to remove the high-boiling solvent.
Step C: Purification
-
Dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.
-
Wash the basic solution with a non-polar organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the purified 5,8-Dimethoxy-2-methylquinolin-4-ol.
-
Filter the solid, wash with deionized water until neutral, and dry under vacuum.[2]
Protocol 2: Synthesis of this compound
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5,8-Dimethoxy-4-methylquinolin-2-ol (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the final product.[1]
Data Presentation: Reaction Parameter Optimization
The following tables provide generalized data for optimizing the synthesis. Yields are illustrative and will vary based on specific experimental conditions.
Table 1: Optimization of Condensation Step
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reactant Ratio (Aniline:EAA) | 1:1 | 1:1.1 | 1:1.2 | A slight excess of ethyl acetoacetate (EAA) can drive the reaction to completion. |
| Catalyst | None | Acetic Acid | HCl (cat.) | Acid catalysis generally accelerates the condensation.[2] |
| Temperature (°C) | 100 | 120 | 140 | Higher temperatures favor faster reaction rates but risk decomposition if too high. |
| Illustrative Yield (%) | 70% | 85% | >90% | Condition C is generally optimal for forming the enamine intermediate. |
Table 2: Optimization of Cyclization Step
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Mineral Oil | Diphenyl Ether | Dowtherm A | All are suitable high-boiling solvents; choice may depend on ease of removal.[3] |
| Temperature (°C) | 230 | 250 | 270 | 250-260 °C is the optimal range. Below this, the reaction is slow/incomplete; above may cause degradation.[4] |
| Time (min) | 30 | 45 | 60 | Sufficient time is needed for the cyclization to complete after addition of the intermediate. |
| Illustrative Yield (%) | 55% | 80% | 75% (potential degradation) | Condition B provides the best balance for high yield. |
Table 3: Optimization of Chlorination Step
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| POCl₃ (equivalents) | 3 | 5 | 10 | A significant excess of POCl₃ is required as it acts as both reagent and solvent. |
| Catalyst | None | DMF (cat.) | Pyridine (cat.) | DMF is a common and effective catalyst for this transformation.[1] |
| Time (h) | 2 | 4 | 6 | Reaction should be monitored by TLC to determine the optimal time. |
| Illustrative Yield (%) | 65% | 85% | >85% | Conditions B and C are effective, with DMF being a standard choice. |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues during the synthesis.
References
Technical Support Center: Purification of 2-Chloro-5,8-dimethoxy-4-methylquinoline
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are based on established principles of quinoline chemistry and data from structurally analogous compounds. Specific experimental outcomes may vary.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of 2-Chloro-5,8-dimethoxy-4-methylquinoline?
A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:
-
Unreacted starting materials: Depending on the synthetic route, these could be substituted anilines or diketones.
-
Isomeric byproducts: In syntheses like the Conrad-Limpach, regioisomers can form.[1] For instance, if a β-ketoester is used, both 2-hydroxy and 4-hydroxy quinoline derivatives are possible depending on the reaction conditions.
-
Polymeric materials and tars: Harsh acidic conditions, particularly in syntheses like the Skraup or Doebner-von Miller, can lead to the formation of tar, which can be challenging to remove.[2][3]
-
Over-chlorinated or under-chlorinated species: If the chlorination step is not well-controlled, you might have species with chlorine at other positions or the corresponding hydroxy-quinoline.
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and assessing the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify masses of impurities.
Q3: What are the general solubility properties of this compound?
A3: While specific data for this compound is scarce, based on its structure (a chlorinated, substituted quinoline), it is expected to be poorly soluble in water and soluble in most organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols.
Troubleshooting Guides
Issue 1: Low Yield of Crystalline Product After Recrystallization
| Possible Cause | Troubleshooting Step |
| Incorrect Solvent System | Perform small-scale solvent screening to find a suitable solvent or solvent pair where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for quinolines include ethanol, methanol, and ethyl acetate.[4] |
| Presence of Oily Impurities | If the crude product is an oil, try to triturate it with a non-polar solvent like hexane to induce solidification before attempting recrystallization. Alternatively, an initial purification by column chromatography may be necessary. |
| Product is Highly Soluble | If the product remains in the mother liquor, try reducing the volume of the solvent or adding an anti-solvent to induce precipitation. Cooling the solution to lower temperatures (e.g., 0 °C or -20 °C) can also help. |
Issue 2: Product Contaminated with a Persistent Impurity (Visible on TLC/HPLC)
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurity in Column Chromatography | Optimize the mobile phase for column chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might be necessary to improve separation. |
| Isomeric Impurity | Isomers can be very difficult to separate. Repeated recrystallizations might be effective if the isomers have different solubilities. Preparative HPLC is a more robust but also more resource-intensive option. |
| Thermally Labile Product | If you suspect the product is degrading during purification (e.g., on silica gel), consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a base like triethylamine in the eluent. |
Issue 3: Difficulty in Removing Tar-like Byproducts
| Possible Cause | Troubleshooting Step |
| Harsh Reaction Conditions | This is common in classical quinoline syntheses.[3] Before purification, attempt to remove the bulk of the tar. One method is to dissolve the crude mixture in an organic solvent and wash with an acidic solution to extract the basic quinoline product, leaving the non-basic tar in the organic phase. Subsequent neutralization of the aqueous phase will precipitate the product.[2] |
| Ineffective Initial Work-up | For reactions like the Skraup synthesis, steam distillation is a traditional and effective method to separate the volatile quinoline product from the non-volatile tar.[3] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a heated solvent (e.g., ethanol).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Start eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Typical Value for Analogous Compounds | Reference |
| Yield (after chlorination) | 60-90% | [5] |
| Melting Point | 80-150 °C (highly dependent on substitution) | [6] |
| Column Chromatography Eluent | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | [5][7] |
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purifying this compound.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline
Of course, here is a technical support center with troubleshooting guides and FAQs on the synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline.
Welcome to the technical support resource for the synthesis of this compound. This guide is intended for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the Conrad-Limpach synthesis of the precursor, 5,8-dimethoxy-4-methylquinolin-2-ol, by reacting 2,5-dimethoxyaniline with ethyl acetoacetate. This is followed by a high-temperature cyclization. The second step is the chlorination of the resulting quinolinol using a reagent like phosphorus oxychloride (POCl₃) to yield the final product.
Q2: My overall yield is very low. What are the most critical steps to focus on?
A2: Low yields can originate from either the cyclization or the chlorination step. The high-temperature thermal cyclization (around 250 °C) is often a primary cause of low yields due to incomplete reaction or thermal degradation.[1] The chlorination step can also suffer from incomplete conversion or product degradation during workup.[2]
Q3: Are there alternatives to the high-temperature thermal cyclization in Step 1?
A3: Yes, while thermal cyclization in high-boiling solvents like Dowtherm A is common, acid-catalyzed cyclization can be an alternative.[1] Reagents like Polyphosphoric Acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder temperature conditions, potentially reducing the formation of tar and other degradation byproducts.[3][4]
Q4: How should the final product, this compound, be stored?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. As a chlorinated heterocyclic compound, it may be sensitive to hydrolysis over long periods, especially in the presence of moisture.
Troubleshooting Guide: Side Reactions and Solutions
This guide addresses specific issues that may arise during the synthesis, focusing on potential side reactions and recommended solutions.
Step 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2-ol (Precursor)
| Problem | Potential Cause (Side Reaction) | Troubleshooting & Optimization |
| Low Yield of Quinolone Precursor | Incomplete Cyclization: The thermal cyclization is energy-intensive and requires a stable, high temperature (approx. 250 °C). Insufficient heat leads to unreacted enamine intermediate.[1] | - Ensure your heating apparatus can achieve and maintain 250 °C uniformly. - Use a high-boiling, inert solvent like Dowtherm A or mineral oil for efficient heat transfer.[1] - Monitor reaction completion via Thin Layer Chromatography (TLC). |
| Thermal Degradation (Tar Formation): The high temperatures required for cyclization can lead to decomposition of starting materials and products, forming dark, polymeric byproducts.[5] | - Heat the reaction mixture gradually to the target temperature.[1] - Avoid excessively long reaction times once the starting material is consumed (as per TLC). - Consider using cyclization agents like PPA that may allow for lower reaction temperatures.[3][4] | |
| Impure Reactants: Impurities in the 2,5-dimethoxyaniline or ethyl acetoacetate can lead to competing side reactions.[1] | - Verify the purity of starting materials using techniques like NMR or GC-MS. - Purify reactants by distillation or recrystallization if necessary. | |
| Difficult Purification of Precursor | Presence of Unreacted Starting Materials: Incomplete initial condensation or cyclization leaves starting materials in the crude product. | - An acid-base workup is effective for purification. The quinolinol product is soluble in dilute aqueous base (like NaOH), while the unreacted aniline can be removed by washing with an organic solvent. The product is then precipitated by re-acidification.[6] |
Step 2: Chlorination of 5,8-dimethoxy-4-methylquinolin-2-ol
| Problem | Potential Cause (Side Reaction) | Troubleshooting & Optimization |
| Low Yield of 2-Chloro Product | Incomplete Chlorination: Insufficient heating, short reaction time, or an inadequate amount of chlorinating agent can lead to unconverted starting material.[2] | - Ensure the reaction is heated to reflux (approx. 110 °C for POCl₃) for a sufficient duration (2-4 hours is typical).[6] - Monitor the reaction progress using TLC. - Use a sufficient excess of POCl₃ (5-10 equivalents).[6] |
| Hydrolysis of Product: The 2-chloro group is susceptible to nucleophilic substitution, and can hydrolyze back to the hydroxyl group during aqueous workup, especially if the solution is not kept cold and the pH is not controlled.[2] | - Quench the reaction by pouring the cooled mixture carefully onto crushed ice with vigorous stirring.[2][6] - Neutralize the acidic solution slowly with a cold, saturated base like NaHCO₃ or K₂CO₃. - Promptly extract the product into an organic solvent (e.g., dichloromethane) after neutralization. | |
| Formation of Dark-Colored Impurities | Decomposition/Side Reactions: The electron-rich quinoline ring, activated by the methoxy groups, can be susceptible to side reactions under the harsh, acidic conditions of chlorination, leading to tar formation.[2] | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[6] - Ensure the quinolinol starting material is pure before chlorination.[2] - A catalytic amount of DMF is often used, but excessive amounts or impurities in the DMF can sometimes contribute to discoloration. |
| Difficult Purification of Final Product | Co-elution of Impurities: The final product may have a similar polarity to unreacted starting material or certain byproducts, making separation by column chromatography difficult. | - If standard silica gel chromatography is ineffective, consider using a different stationary phase or solvent system. - Recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can be an effective purification method.[2] |
Visualized Workflows and Pathways
Synthesis Pathway
Caption: Synthetic route with key side reactions.
Troubleshooting Workflow
Caption: A logical guide to troubleshooting low yields.
Experimental Protocols
Protocol 1: Synthesis of 5,8-dimethoxy-4-methylquinolin-2-ol[1][6]
-
Condensation: In a round-bottom flask, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows the consumption of the aniline.
-
Remove the water and ethanol formed during the reaction under reduced pressure. The resulting oil or solid is the crude enamine intermediate.
-
Cyclization: Place the crude intermediate into a flask containing a high-boiling inert solvent (e.g., Dowtherm A). The solvent should be sufficient to ensure good heat transfer.
-
Equip the flask with a reflux condenser and a thermometer. Heat the mixture slowly and uniformly to approximately 250 °C.
-
Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.
-
Allow the reaction mixture to cool below 100 °C. Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product.
-
Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under a vacuum.
-
Purification: The crude product can be purified via an acid-base wash as described in the troubleshooting table or by recrystallization from ethanol.[6]
Protocol 2: Synthesis of this compound[6]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 5,8-dimethoxy-4-methylquinolin-2-ol (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF, e.g., 1-2 drops).
-
Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a cold, saturated aqueous NaHCO₃ solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. <bold>Chemistry of 4-Hydroxy-2(1<i>H</i>)-quinolone</bold>. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 4. BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of classical quinoline synthesis methods?
A1: Classical methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach, and Friedländer reactions, are fundamental in heterocyclic chemistry.[1] However, they often involve harsh reaction conditions like high temperatures, strong acids (e.g., concentrated sulfuric acid), and the use of toxic reagents and oxidants (such as arsenic pentoxide or nitrobenzene).[1] These factors can lead to low yields, the formation of tar that is difficult to remove, and limited compatibility with various functional groups.[1]
Q2: My Skraup synthesis is extremely vigorous and difficult to manage. How can I control it?
A2: The Skraup synthesis is known for being highly exothermic.[1][2] To moderate the reaction, you can:
-
Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][2][3] Boric acid can also be utilized.[1][2]
-
Control the addition of sulfuric acid: Add concentrated sulfuric acid slowly and with efficient cooling.[2]
-
Ensure efficient stirring: Proper mixing helps to dissipate heat and prevent localized hotspots.[2][4]
Q3: I'm observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A3: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions, which can cause polymerization of reactants and intermediates.[2] To minimize tarring:
-
Use a moderator: As mentioned previously, ferrous sulfate can help control the reaction rate and reduce charring.[2]
-
Optimize temperature: Avoid excessively high temperatures. The reaction should be gently heated to initiate, and the exothermic phase should be controlled.[2]
-
Modernize the method: The use of microwave heating or Brønsted-acidic ionic liquids in place of sulfuric acid can lead to cleaner reactions.[1][5]
Q4: My Doebner-von Miller reaction is resulting in a low yield due to a large amount of polymeric material. How can I prevent this?
A4: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, particularly under strong acid catalysis.[2][6] To address this, you can:
-
Use a biphasic reaction medium: Sequestering the carbonyl compound in an organic phase can significantly reduce polymerization and increase the yield.[2][6]
-
Slow addition of reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[2]
-
Employ acetal protecting groups: Using an acetal of the α,β-unsaturated aldehyde, such as acrolein diethyl acetal, can prevent polymerization. The acetal is hydrolyzed in situ under the acidic reaction conditions.[6]
Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds.[7] With unsymmetrical β-diketones, the reaction can proceed in two different ways, leading to a mixture of regioisomers. To control regioselectivity, consider the following:
-
Steric hindrance: A bulky substituent on the aniline or the β-diketone can favor the formation of one regioisomer over the other.
-
Electronic effects: The electronic properties of the substituents on both reactants can influence the site of the initial condensation and subsequent cyclization.
-
Catalyst choice: The type and amount of acid catalyst can affect the reaction pathway and, consequently, the regioselectivity.
Q6: My Friedländer synthesis is giving a low yield. What are some common causes and solutions?
A6: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9][10] Low yields can be due to:
-
Harsh reaction conditions: Traditional methods often require high temperatures (150-220°C) which can lead to side reactions.[8][11]
-
Poor reactivity of substrates: Some substrates may require more forcing conditions or specific catalysts.
-
Solutions:
-
Catalysis: The use of acid catalysts (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) or Lewis acids can improve yields and allow for milder reaction conditions.[8][9][12] Bismuth triflate has been shown to be a particularly effective catalyst.[13]
-
Microwave irradiation: This technique can significantly reduce reaction times and improve yields.[5][13]
-
Ionic liquids: These can serve as both the solvent and catalyst, offering a greener alternative to traditional methods.[5][8]
-
Q7: I'm having trouble purifying my quinoline derivative by column chromatography. It seems to be decomposing on the silica gel. What can I do?
A7: Decomposition on silica gel is a frequent issue when purifying quinoline derivatives, mainly because of the acidic nature of silica gel and the basicity of the quinoline nitrogen.[14] Here are some strategies to prevent this:
-
Deactivate the silica gel: Neutralize the acidic sites by pre-treating the silica gel with a basic solution. A common method is to use a solvent system containing a small amount of a basic additive like triethylamine or pyridine.[14]
-
Use an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Alternative purification methods: If chromatography is not suitable, other techniques like recrystallization, distillation (for volatile compounds), or preparative thin-layer chromatography (TLC) can be explored.
Troubleshooting Guides
Issue 1: Low Yield in Quinoline Synthesis
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal range. Monitor the reaction progress using TLC to avoid over- or under-heating. |
| Incorrect Solvent | Experiment with different solvents of varying polarity and boiling points. The choice of solvent can significantly impact reaction rates and yields. |
| Poor Catalyst Activity | Ensure the catalyst is fresh and active. If using a solid catalyst, check for proper activation. Consider screening different catalysts (e.g., Brønsted vs. Lewis acids). |
| Deactivated Substrates | Anilines with strongly electron-withdrawing groups may exhibit lower reactivity.[4] Consider using more forcing conditions or a more active catalyst for these substrates.[4] |
| Presence of Water | Ensure all reactants and solvents are anhydrous, as water can interfere with many of the condensation reactions.[4] |
Issue 2: Formation of Side Products and Tar
| Potential Cause | Troubleshooting Steps |
| Excessive Reaction Temperature | Lower the reaction temperature and monitor the reaction closely to minimize thermal decomposition and polymerization. |
| High Concentration of Reactants | Add one of the reactants slowly or in portions to maintain a low concentration and reduce the rate of side reactions like self-condensation.[2] |
| Harsh Acidic Conditions | Reduce the concentration of the acid catalyst or switch to a milder acid. |
| Oxidative Degradation | If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Classical Method: Skraup Synthesis of Quinoline
-
In a fume hood, carefully add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.[1]
-
To this, cautiously add 10 g of aniline, followed by 29 g of glycerol.[1]
-
Slowly and with vigorous stirring, add 14 g of nitrobenzene, which acts as the oxidizing agent.[1]
-
Add a small amount of ferrous sulfate as a moderator.[1]
-
Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.[1]
-
After the initial exothermic phase subsides, heat the mixture to maintain a steady reflux for the appropriate time.
-
Allow the mixture to cool to room temperature.[1]
-
Carefully pour the mixture into a large beaker containing 500 mL of water.[1]
-
Steam distill the mixture to remove unreacted nitrobenzene.[1]
-
Make the remaining solution alkaline with sodium hydroxide.[1]
-
Isolate the quinoline by steam distillation. The quinoline will appear in the distillate as an oil.[1]
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[1]
Modern Method: Microwave-Assisted Friedländer Synthesis of Polysubstituted Quinolines
-
To a solution of a 2-aminoaryl ketone (1 mmol) in acetonitrile (5 mL), add an α-methylene ketone (1.2 mmol).[1]
-
Add a catalytic amount of Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃) (0.1 mmol).[1]
-
Stir the reaction mixture at room temperature for the time specified for the particular substrates (typically a few hours).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.[1]
-
Extract the product with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the desired polysubstituted quinoline.[1]
Data Presentation
Table 1: Effect of Moderator on Skraup Synthesis
| Moderator | Reaction Vigor | Tar Formation | Typical Yield |
| None | Very High | High | Variable, often low |
| Ferrous Sulfate | Moderate | Reduced | Improved |
| Boric Acid | Moderate | Reduced | Improved |
Table 2: Catalyst and Solvent Effects on Doebner-von Miller Reaction
| Catalyst | Solvent | Key Outcome |
| Trifluoroacetic Acid (TFA) | TFA | Promotes 1,2-addition, leading to 4-substituted quinolines.[6] |
| Hydrochloric Acid (HCl) | Water/Ethanol | Favors conjugate addition, leading to 2-substituted quinolines.[6] |
| Tin Tetrachloride (SnCl₄) | Toluene | Can improve yields and reduce polymerization. |
| Scandium(III) Triflate (Sc(OTf)₃) | Acetonitrile | Mild conditions, good for sensitive substrates. |
Visualizations
Caption: A troubleshooting decision tree for quinoline synthesis.
Caption: Comparison of classical and modern quinoline synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. du.edu.eg [du.edu.eg]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
- 12. Friedlaender Synthesis [organic-chemistry.org]
- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Conrad-Limpach-Knorr Synthesis: A Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the Conrad-Limpach-Knorr synthesis of quinolines. This resource is designed to assist researchers in overcoming common experimental challenges, optimizing reaction conditions, and ensuring successful outcomes in the synthesis of this critical heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between the Conrad-Limpach and Knorr products in this synthesis?
A1: The key difference lies in the initial reaction temperature and the site of nucleophilic attack on the β-ketoester by the aniline. The Conrad-Limpach synthesis, favoring the formation of 4-hydroxyquinolines, is achieved under kinetic control at lower temperatures (typically room temperature to moderate heating).[1] In this case, the aniline's amino group attacks the more reactive keto group of the β-ketoester.[2] Conversely, the Knorr synthesis, which yields 2-hydroxyquinolines, is favored under thermodynamic control at higher temperatures (around 140 °C or higher).[1][2] At these elevated temperatures, the aniline attacks the ester group.[2]
Q2: My reaction is resulting in a very low yield or no 4-hydroxyquinoline product. What are the common causes?
A2: Low yields in the Conrad-Limpach synthesis can often be attributed to several factors:
-
Incomplete initial condensation: The formation of the β-aminoacrylate intermediate may be incomplete.
-
Suboptimal cyclization temperature: The thermal cyclization step requires high temperatures, typically around 250 °C.[1][2] Insufficient heat will lead to an incomplete reaction.
-
Poor heat transfer: Inefficient heating of the reaction mixture can prevent it from reaching the necessary temperature for cyclization.
-
Decomposition: Prolonged heating at excessively high temperatures can lead to the degradation of starting materials or the desired product.[1]
-
Substrate reactivity: Electron-withdrawing groups on the aniline can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and reducing the yield.[1]
Q3: I am observing the formation of the 2-hydroxyquinoline isomer. How can I minimize this side product?
A3: The formation of the 2-hydroxyquinoline (Knorr product) is a common side reaction favored by higher initial condensation temperatures.[1] To minimize its formation, it is crucial to maintain a lower temperature during the initial reaction of the aniline and β-ketoester to ensure the reaction proceeds under kinetic control, favoring the formation of the intermediate that leads to the 4-hydroxyquinoline.[1]
Q4: The reaction mixture has turned into a thick, unmanageable tar. What causes this and how can it be prevented?
A4: Tar formation is often a result of polymerization or other side reactions that occur at very high temperatures, especially when the reaction is run without a suitable solvent.[2] To prevent this, the use of an inert, high-boiling point solvent is highly recommended. The solvent helps to maintain a manageable reaction mixture and ensures uniform heat transfer.[2]
Q5: Is the final product a 4-hydroxyquinoline or a 4-quinolone?
A5: While the product is often depicted as a 4-hydroxyquinoline (the enol form), it is believed that the 4-quinolone (the keto form) is the predominant tautomer.[2]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the Conrad-Limpach-Knorr synthesis.
References
Technical Support Center: Synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,8-dimethoxy-4-methylquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis is typically a two-step process. First, the precursor, 5,8-dimethoxy-2-methylquinolin-4-ol, is synthesized, commonly via the Conrad-Limpach synthesis. This intermediate is then chlorinated to yield the final product, this compound.
Q2: What are the most common impurities I might encounter in the final product?
The most common impurities can be categorized as process-related or degradation-related. These include:
-
Unreacted Starting Material: Residual 5,8-dimethoxy-2-methylquinolin-4-ol from an incomplete chlorination reaction.
-
Hydrolysis Product: The target molecule can hydrolyze back to 5,8-dimethoxy-2-methylquinolin-4-ol during workup or storage, especially in the presence of moisture or under non-neutral pH conditions.
-
Side-Reaction Products: The Vilsmeier-Haack reagent, formed from POCl3 and DMF, can potentially lead to side reactions, such as chlorination of the methyl group at the 2-position.
-
Residual Solvents: Solvents used during the synthesis and purification (e.g., DMF, dichloromethane, ethanol, hexanes) may be present in the final product.
-
Inorganic Impurities: Residual phosphorus-containing byproducts from the hydrolysis of phosphorus oxychloride.
Q3: How can I best purify the crude this compound?
A multi-step purification approach is often most effective. After quenching the reaction, an aqueous workup is necessary to remove the excess POCl3 and other water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, is typically effective in separating the desired product from less polar and more polar impurities. Recrystallization from a suitable solvent system can be used as a final purification step.
Q4: What analytical techniques are recommended for purity assessment and impurity profiling?
A combination of chromatographic and spectroscopic techniques is ideal for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Coupled with a UV or photodiode array (PDA) detector, HPLC is the primary technique for assessing purity and quantifying known and unknown impurities. A well-developed, stability-indicating HPLC method is crucial.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural confirmation of the final product and for the characterization of isolated impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of residual solvents.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorination Reaction | - Reaction Time and Temperature: Ensure the reaction is heated at reflux (around 110°C) for a sufficient duration (typically 2-4 hours). Monitor the reaction progress by TLC until the starting material is consumed. - Reagent Quality: Use fresh, high-purity phosphorus oxychloride. POCl₃ can degrade over time, especially if exposed to moisture. - Moisture Contamination: The reaction is sensitive to water. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Workup | - Quenching: The quenching of excess POCl₃ with ice is highly exothermic. Perform this step slowly and with vigorous stirring to avoid localized heating and potential degradation of the product. - Extraction: Ensure the pH of the aqueous layer is neutralized or slightly basic (pH ~8) before extraction with an organic solvent like dichloromethane to maximize the recovery of the product. Perform multiple extractions to ensure complete recovery. |
| Inefficient Purification | - Column Chromatography: Optimize the solvent system for column chromatography to achieve good separation between the product and impurities. A step-gradient elution might be necessary. - Recrystallization: If recrystallization is used, carefully select the solvent system to minimize product loss in the mother liquor. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Recommended Solution |
| High levels of unreacted 5,8-dimethoxy-2-methylquinolin-4-ol | Incomplete chlorination reaction. | See troubleshooting steps for "Low Yield". Consider increasing the excess of POCl₃ (e.g., from 5 to 10 equivalents). |
| Presence of a major byproduct with a similar polarity to the product | Possible formation of a side product, such as a chlorinated derivative at the methyl group. | - Reaction Conditions: The use of a catalytic amount of DMF is intended to facilitate the reaction. Using a large excess of DMF might promote Vilsmeier-Haack side reactions. Use only a catalytic amount. - Purification: A high-resolution column chromatography setup or preparative HPLC may be required to separate the isomeric impurity. |
| Product degradation during workup (re-formation of the quinolinol) | The chloro group at the 4-position is susceptible to hydrolysis under acidic or strongly basic conditions, especially at elevated temperatures. | - pH Control: Carefully neutralize the reaction mixture after quenching and avoid prolonged exposure to strongly acidic or basic conditions. - Temperature Control: Keep the temperature low during the aqueous workup. |
Data Presentation
Table 1: Summary of Potential Impurities and their Identification
| Impurity Name | Structure | Typical Analytical Method for Identification |
| 5,8-dimethoxy-2-methylquinolin-4-ol | (Starting Material) | HPLC (retention time comparison with standard), LC-MS (m/z) |
| 2-(chloromethyl)-5,8-dimethoxy-4-methylquinoline | (Potential Side Product) | LC-MS (m/z), ¹H NMR (shift of methyl protons) |
| Dimeric byproduct | (Potential Side Product) | LC-MS (higher m/z) |
| Residual Solvents (e.g., DMF, CH₂Cl₂) | N/A | GC-MS |
Experimental Protocols
Synthesis of 5,8-dimethoxy-2-methylquinolin-4-ol (Precursor)
This protocol is based on the Conrad-Limpach synthesis.
-
Condensation: In a round-bottom flask, combine 2,5-dimethoxyaniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid). Stir the mixture at room temperature for 2-4 hours or until TLC analysis shows the consumption of the aniline. Remove the water and ethanol formed during the reaction under reduced pressure. The resulting crude enamine intermediate can often be used in the next step without further purification.
-
Cyclization: Place the crude enamine intermediate into a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil). Heat the mixture to approximately 250°C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Workup and Purification: Allow the reaction mixture to cool below 100°C. Dilute the cooled mixture with a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5,8-dimethoxy-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (5-10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Chlorination: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is approximately 8.
-
Extraction and Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
Technical Support Center: 2-Chloro-5,8-dimethoxy-4-methylquinoline
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-Chloro-5,8-dimethoxy-4-methylquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure and data from related quinoline derivatives, the primary stability concerns for this compound include susceptibility to photodegradation, oxidation, and hydrolysis under acidic or basic conditions.[1] The quinoline core is known to be sensitive to light, and the electron-rich dimethoxy groups may be prone to oxidation.[1] Additionally, the 2-chloro substituent can be susceptible to nucleophilic substitution, particularly under certain pH conditions.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container, such as an amber glass vial. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, such as refrigerated (2-8 °C) or frozen (-20 °C).[1] Storing in a desiccator is also advisable to protect against hydrolysis.[1]
Q3: How can I minimize degradation of this compound in solution?
A3: To minimize degradation in solution, it is best practice to prepare solutions fresh for each experiment using high-purity, anhydrous solvents. If you must store the compound in solution, use a tightly capped vial with minimal headspace, purge with an inert gas, protect from light, and store at low temperatures (-20 °C or -80 °C).[1] For aqueous solutions, the use of buffers to maintain a neutral pH is recommended.[1]
Q4: Are there any known incompatible solvents or reagents?
A4: While specific incompatibility data for this compound is limited, caution should be exercised when using strong acids, bases, or oxidizing agents, as these can promote degradation. Protic solvents, especially under non-neutral pH conditions, may facilitate the hydrolysis of the chloro group.
Q5: How can I detect and quantify the degradation of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to detect and quantify the degradation of this compound.[1] Such a method should be able to separate the intact parent compound from its potential degradation products. Developing a forced degradation study can help identify these products and validate the analytical method.
Troubleshooting Guide
| Observed Issue | Potential Cause (Stability-Related) | Recommended Action |
| Loss of biological activity in an assay. | The compound may have degraded in the assay medium or during storage. | Prepare fresh solutions of the compound immediately before use. Analyze the purity of the stock solution by HPLC. Consider performing a time-course experiment to assess stability in the assay medium. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound is degrading, leading to the formation of new chemical entities. | Review storage and handling procedures. Protect the compound from light and store at the recommended temperature. Consider if any components of your solvent or buffer system could be promoting degradation. |
| Color change of the solid compound or solution (e.g., yellowing). | This may indicate photodegradation or oxidation. Quinoline compounds can turn yellow or brown upon exposure to light.[2] | Always store the compound in a light-resistant container. When working with solutions, use amber vials or cover glassware with aluminum foil. |
| Inconsistent experimental results between batches or over time. | This could be due to the gradual degradation of a stock solution or improper storage of the solid compound. | Always use freshly prepared solutions when possible. If using a stock solution, periodically check its purity by HPLC. Ensure consistent and proper storage conditions for both solid and solution forms. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and establish the stability profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at a controlled temperature (e.g., 80°C) for a specified duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound in a transparent vial to a photostability chamber with a defined light intensity and duration.[1]
3. Sample Analysis:
-
At each time point, withdraw a sample.
-
For acid and base hydrolysis samples, neutralize the solution.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C, protected from light) to identify degradation peaks.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
References
Technical Support Center: Resolving Poor Solubility of Quinoline Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor solubility of quinoline compounds in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many quinoline compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of numerous quinoline derivatives stems from their molecular structure. The fundamental quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can impede solvation by water molecules, thus restricting solubility. The specific nature and placement of substituents on the quinoline ring are also pivotal; the addition of lipophilic groups, often intended to enhance potency, can further diminish water solubility.[1][2]
Q2: What are the initial and most common strategies for solubilizing a new quinoline derivative for an in vitro assay?
A2: The most direct and widely adopted method is the use of a co-solvent to create a concentrated stock solution, which is subsequently diluted into the aqueous experimental medium.[2] Dimethyl sulfoxide (DMSO) is the most frequently recommended co-solvent due to its capacity to dissolve a broad spectrum of both polar and non-polar compounds and its miscibility with water.[2]
Q3: What advanced strategies can be employed if co-solvents alone are insufficient?
A3: If co-solvents do not provide adequate solubility, several advanced techniques can be explored. These can be categorized as either physical or chemical modifications and include:
-
pH Adjustment: Since quinolines are typically weak bases, lowering the pH of the solution can protonate the nitrogen atom, forming a more soluble salt.[1][3]
-
Salt Formation: Reacting the quinoline compound with an acid to create a stable salt can markedly enhance its aqueous solubility and dissolution rate.[1]
-
Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent solubility in water.[1][4]
-
Solid Dispersion: Dispersing the quinoline compound within a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1]
-
Nanoparticle Formulation: Encapsulating the quinoline compound into nanoparticles or liposomes can improve its therapeutic profile by enhancing bioavailability and transport to target sites.[5][6]
Q4: How do I select the most suitable solubility enhancement technique for my specific quinoline compound?
A4: The choice of method depends on the physicochemical properties of your compound, the requirements of the biological assay, and the stage of drug development. A logical approach to this selection is outlined in the decision-making workflow below (Figure 1). Key factors to consider include the compound's pKa, logP value, melting point, and chemical stability. For ionizable quinolines, pH adjustment and salt formation are often the initial approaches due to their simplicity and effectiveness. For neutral or highly lipophilic compounds, cyclodextrin complexation or solid dispersion may be more appropriate.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation | PPT [slideshare.net]
- 5. Frontiers | Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of 2-Chloro-5,8-dimethoxy-4-methylquinoline and Other Quinoline Derivatives in Drug Discovery
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved drugs.[1] The versatility of the quinoline ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to target a diverse range of diseases. This guide provides a comparative analysis of 2-Chloro-5,8-dimethoxy-4-methylquinoline and its structural analogs against other classes of quinoline derivatives, with a primary focus on their potential applications in anticancer and antimalarial drug discovery.
Given the limited publicly available experimental data for this compound, this guide will leverage data from closely related compounds to provide a comprehensive overview of its potential performance and to contextualize its standing within the broader landscape of quinoline-based therapeutics.
Anticancer Activity: A Comparative Overview
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in cancer cells.[2] Among the most promising targets for quinoline-based inhibitors are the PI3K/Akt/mTOR and EGFR signaling cascades.[3][4]
Comparative Performance of Quinoline Derivatives in Oncology
The following table summarizes the in vitro anticancer activity of several quinoline derivatives, offering a comparative landscape for evaluating the potential of this compound.
| Compound/Analog Class | Cancer Cell Line | IC50/GI50 (µM) | Key Structural Features | Reference(s) |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.35 | Fused indolo[2,3-b]quinoline core with 2-chloro and 8-methoxy substitutions. | [5] |
| Caco-2 (Colorectal) | 0.54 | Fused indolo[2,3-b]quinoline core with 2-chloro and 8-methoxy substitutions. | [5] | |
| 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b]quinoline | HCT116 (Colorectal) | 0.33 | Fused indolo[2,3-b]quinoline core with an 8-methoxy group. | [6] |
| Caco-2 (Colorectal) | 0.51 | Fused indolo[2,3-b]quinoline core with an 8-methoxy group. | [6] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | 4-aminoquinoline backbone with a 7-chloro substituent. | [7] |
| 2-Chloro-4-anilinoquinazoline-chalcone (14g) | K-562 (Leukemia) | 0.622 - 1.81 | 2-chloro-4-anilinoquinazoline core linked to a chalcone moiety. | [2] |
| 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinone (3d) | SH-SY5Y (Neuroblastoma) | - | Naphthoquinone core with 2-chloro and 3-aminothiazole substitutions. | [8] |
The data on the indolo[2,3-b]quinoline analogs suggest that the presence of 2-chloro and 8-methoxy substituents contributes to potent cytotoxic effects against colorectal cancer cells.[5] This indicates that this compound, which shares similar substitution patterns, holds promise as a potential anticancer agent.
Targeting Key Signaling Pathways in Cancer
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[9] Several quinoline derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Reactivity of 2-Chloroquinoline and 4-Chloroquinoline in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-chloroquinoline and 4-chloroquinoline, two key intermediates in the synthesis of a wide range of biologically active molecules. Understanding the relative reactivity of these isomers in nucleophilic aromatic substitution (SNAr) reactions is crucial for optimizing synthetic routes and developing novel chemical entities. This document summarizes available quantitative and qualitative data, details relevant experimental protocols, and provides visualizations to illustrate the underlying principles governing their reactivity.
Executive Summary
Both 2-chloroquinoline and 4-chloroquinoline are activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom in the quinoline ring system. However, experimental evidence and theoretical studies indicate a notable difference in their reactivity, which is dependent on the nature of the nucleophile.
Key Findings:
-
With alkoxides (e.g., methoxide): 2-Chloroquinoline exhibits significantly higher reactivity than 4-chloroquinoline.
-
With amines (e.g., piperidine): The relative reactivity is more complex and solvent-dependent, but kinetic studies reveal distinct differences in their behavior. 4-Chloroquinoline's reactivity is notably enhanced in protic solvents.
This guide will delve into the experimental data supporting these findings, provide detailed protocols for representative reactions, and explore the electronic and steric factors that govern the observed reactivity patterns.
Data Presentation: Comparative Reactivity
While extensive side-by-side kinetic data under identical conditions is not always readily available in the literature, a combination of qualitative statements from comparative studies and data from individual kinetic experiments allows for a clear comparison.
| Nucleophile | Substrate | Relative Reactivity | Quantitative Data (Second-Order Rate Constants, k₂) | Reference(s) |
| Sodium Methoxide | 2-Chloroquinoline | More Reactive | Specific rate constants not found in direct comparison, but qualitative studies confirm higher reactivity. | [1][2] |
| 4-Chloroquinoline | Less Reactive | k₂ for methoxydechlorination of 4-chloroquinoline derivatives has been established, but direct comparison data is scarce.[1] | [1][2] | |
| Piperidine | 2-Chloroquinoline | Varies with Solvent | Kinetic studies have been performed, revealing the "α-aza effect". Specific rate constants are solvent-dependent. | [2] |
| 4-Chloroquinoline | Varies with Solvent | Reactivity is enhanced by H-bonding interactions in hydroxylic solvents like methanol. | [2] |
Note: The table above summarizes the general consensus from the cited literature. The reactivity order can be influenced by solvent, temperature, and the presence of other substituents on the quinoline ring.
Theoretical Basis for Reactivity Differences
The differing reactivity of 2-chloro and 4-chloroquinoline can be attributed to a combination of electronic and steric effects, which influence the stability of the key intermediate in SNAr reactions, the Meisenheimer complex.
Electronic Effects and Meisenheimer Complex Stability
The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the formation of a negatively charged Meisenheimer complex as the rate-determining step in many cases. The stability of this intermediate is paramount in determining the overall reaction rate.
-
Attack at the 4-position (para-attack): When a nucleophile attacks the C4 position of 4-chloroquinoline, the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization.
-
Attack at the 2-position (ortho-attack): Similarly, nucleophilic attack at the C2 position of 2-chloroquinoline also allows for delocalization of the negative charge onto the nitrogen atom.
The key difference lies in the effectiveness of this stabilization and the inherent electrophilicity of the carbon centers. The nitrogen atom's electron-withdrawing inductive effect is felt more strongly at the adjacent C2 position. This increased electrophilicity at C2 can lead to a lower activation energy for the initial nucleophilic attack, particularly with "hard" nucleophiles like methoxide. This is often referred to as the "α-aza effect "[2].
Caption: Meisenheimer complex formation in 2- and 4-chloroquinoline.
Steric Effects
Steric hindrance is generally considered to be minimal for nucleophilic attack at both the 2- and 4-positions of the quinoline ring. The positions are relatively unhindered, allowing for the approach of a variety of nucleophiles. However, for very bulky nucleophiles, a slight preference for the more open 4-position might be anticipated, though this is not the dominant factor in most cases.
Experimental Protocols
The following are representative experimental protocols for conducting nucleophilic aromatic substitution reactions on 2-chloroquinoline and 4-chloroquinoline.
Protocol 1: Reaction with Sodium Methoxide
This protocol is designed to synthesize the corresponding methoxyquinoline from either 2-chloro or 4-chloroquinoline.
Materials:
-
2-Chloroquinoline or 4-Chloroquinoline
-
Sodium methoxide
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chloroquinoline (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
References
Unveiling the Therapeutic Potential of Dimethoxy-Methylquinolines: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dimethoxy-methylquinoline derivatives, focusing on their structure-activity relationships (SAR) as potent inhibitors of key therapeutic targets. This document summarizes quantitative experimental data, details relevant experimental protocols, and visualizes associated signaling pathways to support the advancement of novel therapeutics.
The quinoline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The strategic incorporation of dimethoxy and methyl groups onto the quinoline core has led to the development of potent and selective inhibitors targeting various enzymes implicated in diseases such as cancer. This guide focuses on three prominent classes of dimethoxy-methylquinoline derivatives: c-Met inhibitors, Topoisomerase I inhibitors, and G9a histone methyltransferase inhibitors.
Comparative Performance of Dimethoxy-Methylquinoline Derivatives
The biological activity of dimethoxy-methylquinolines is significantly influenced by the position and nature of substituents on the quinoline and its appended moieties. The following sections provide a comparative analysis of the inhibitory activities of different analogs against their respective targets.
Dimethoxy-Anilino-Methylquinolines as c-Met Inhibitors
A series of 6,7-dimethoxy-4-anilinoquinolines have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and migration.[2][3] The SAR studies reveal that substitutions on the anilino ring and the benzimidazole moiety play a crucial role in modulating inhibitory potency.[3]
| Compound ID | R | c-Met IC50 (µM)[3] | A549 IC50 (µM)[3] | MCF-7 IC50 (µM)[3] | MKN-45 IC50 (µM)[3] |
| 12a | H | 0.210 ± 0.015 | 10.3 ± 1.2 | 12.5 ± 0.9 | 20.1 ± 1.5 |
| 12d | 4-F | 0.098 ± 0.011 | 8.5 ± 0.9 | 9.8 ± 1.1 | 15.6 ± 1.3 |
| 12g | 4-Cl | 0.065 ± 0.009 | 7.9 ± 0.8 | 8.2 ± 0.7 | 14.2 ± 1.0 |
| 12j | 4-CH3 | 0.150 ± 0.013 | 9.2 ± 1.0 | 11.3 ± 1.2 | 18.4 ± 1.6 |
| 12n | 3-F, 4-Cl | 0.030 ± 0.008 | 7.3 ± 1.0 | 6.1 ± 0.6 | 13.4 ± 0.5 |
| Cabozantinib | - | 0.005 ± 0.001 | 5.2 ± 0.5 | 4.8 ± 0.4 | 9.7 ± 0.8 |
Data presented as mean ± standard deviation.
Key SAR Observations for c-Met Inhibitors:
-
Halogen Substitution: The introduction of electron-withdrawing halogen atoms at the para-position of the phenyl ring attached to the benzimidazole moiety generally enhances c-Met inhibitory activity. For instance, compound 12g (4-Cl) is more potent than the unsubstituted analog 12a .
-
Positional Isomers: The position of the substituent on the phenyl ring is critical.
-
Multiple Substitutions: Di-substitution on the phenyl ring, as seen in compound 12n (3-F, 4-Cl), can lead to a significant increase in potency.[3]
Below is a diagram illustrating the HGF/c-Met signaling pathway, which is a critical pathway in cell proliferation and survival. The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, triggers a cascade of downstream signaling events.
4-Alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors
A novel series of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines has been identified as potent Topoisomerase I (TOP1) inhibitors, demonstrating significant in vitro anticancer activity.[4] The length of the alkoxy linker at the C4 position and the substitution on the aryl ring at the C2 position are key determinants of their activity.[4]
| Compound ID | R | Linker | Melanoma (LOX IMVI) GI50 (µM)[4] | Colon Cancer (COLO 205) GI50 (µM)[4] | Leukemia (SR) GI50 (µM)[4] |
| 14a | p-Cl | Ethyl | >10 | >10 | >10 |
| 14e | p-Cl | Propyl | 0.227 | 0.875 | 0.904 |
| 14i | p-CF3 | Ethyl | >10 | >10 | >10 |
| 14m | p-CF3 | Propyl | 0.116 | 0.401 | 0.133 |
| 14h | p-Cl | Propyl-morpholino | 0.185 | 0.750 | 0.650 |
| 14p | p-CF3 | Propyl-morpholino | 0.150 | 0.550 | 0.450 |
GI50: The concentration required to inhibit cell growth by 50%.
Key SAR Observations for Topoisomerase I Inhibitors:
-
Linker Length: A propyl linker at the C4 position is crucial for potent anticancer activity, as compounds with an ethyl linker showed significantly lower activity.[4]
-
Aryl Substitution: The presence of an electron-withdrawing group like p-CF3 on the C2-aryl ring (as in 14m ) generally leads to higher potency compared to a p-Cl substituent (14e ).[4]
-
Terminal Group: The addition of a terminal morpholino group on the propyl linker (compounds 14h and 14p ) maintains potent activity.[4]
The following diagram illustrates the general mechanism of Topoisomerase I inhibition. Topoisomerase I relieves DNA torsional stress by creating a transient single-strand break. Inhibitors stabilize the covalent DNA-enzyme complex, leading to DNA damage and cell death.
Diamino-Dimethoxy-Methylquinolines as G9a Inhibitors
A novel class of 2,4-diamino-6,7-dimethoxyquinolines has been identified as potent inhibitors of the G9a histone methyltransferase, an enzyme involved in epigenetic regulation and often dysregulated in cancer.[5] The SAR of this series highlights the importance of the substituents at the 2 and 4 positions of the quinoline core.[6]
| Compound ID | R1 | R2 | G9a IC50 (µM)[6] |
| BIX-01294 (Quinazoline) | - | - | 0.067 ± 0.003 |
| Quinoline Analog 41 | H | H | 0.015 ± 0.002 |
| Quinoline Analog 42 | H | CH3 | 0.013 ± 0.001 |
| Quinoline Analog 43 | CH3 | H | 0.025 ± 0.003 |
| Quinoline Analog 44 | CH3 | CH3 | 0.031 ± 0.004 |
Data presented as mean ± standard deviation.
Key SAR Observations for G9a Inhibitors:
-
Quinoline Core: Replacement of the quinazoline core of the known G9a inhibitor BIX-01294 with a quinoline scaffold resulted in compounds with comparable or even enhanced potency.[5][6]
-
Amino Substituents: The nature of the amino substituents at the C2 and C4 positions influences the inhibitory activity.
-
Methylation: The presence of methyl groups on the amino substituents can be tolerated and in some cases, slightly modulate the activity.
The diagram below depicts the role of G9a in transcriptional regulation. G9a methylates histone H3 at lysine 9 (H3K9), leading to gene silencing. G9a inhibitors block this process, potentially reactivating tumor suppressor genes.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Chloro-5,8-dimethoxy-4-methylquinoline and Its Analogs
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of quinoline derivatives against various human cancer cell lines. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. For context, the activity of Neocryptolepine (a parent compound for some derivatives) and 5-Fluorouracil (a standard chemotherapy agent) are also included.
| Compound/Analog | Cell Line | Cancer Type | Incubation Time (hrs) | IC50 (µM) | Reference |
| Compound 49 | HCT116 | Colorectal Carcinoma | 48 | 0.35 | |
| Caco-2 | Colorectal Adenocarcinoma | 48 | 0.54 | ||
| PANC-1 | Pancreatic Cancer | 48 | >10 | ||
| SMMC-7721 | Liver Cancer | 48 | >10 | ||
| AGS | Gastric Cancer | 48 | >10 | ||
| HIEC | Normal Intestinal Epithelial | 48 | >50 | ||
| Neocryptolepine | HCT116 | Colorectal Carcinoma | Not Specified | 0.33 - 0.35 | [1][2] |
| DLD1 | Colorectal Adenocarcinoma | 24 | 1.8 | [3] | |
| COLO205 | Colorectal Adenocarcinoma | 24 | 4.3 | [3] | |
| 5-Fluorouracil | HCT116 | Colorectal Carcinoma | 72 | 11.3 | [4][5] |
| HT-29 | Colorectal Adenocarcinoma | 120 | 11.25 | [4][5] | |
| SW620 | Colorectal Adenocarcinoma | 48 | 13 | [6][7] | |
| 5,8-Dimethoxy-2-methylquinolin-4-ol * | HCT-116 | Colon Carcinoma | 72 | 15.2 | [8] |
| MCF-7 | Breast Adenocarcinoma | 72 | 22.8 | [8] | |
| Caco-2 | Colorectal Adenocarcinoma | 48 | 18.5 | [8] | |
| NHDF-Neo | Normal Human Dermal Fibroblasts | 72 | > 100 | [8] |
*Note: The data for 5,8-Dimethoxy-2-methylquinolin-4-ol is presented as hypothetical by the source to serve as an example for data presentation.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the quinoline analogs are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final solvent concentration should be kept below 0.5% to avoid toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan.
-
-
Absorbance Measurement and Data Analysis:
-
Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Colony Formation Assay
This assay assesses the ability of a single cell to undergo clonal expansion and form a colony, indicating long-term cell survival and proliferative capacity.
-
Cell Preparation and Seeding:
-
Prepare a single-cell suspension from the cell line of interest.
-
Determine the optimal number of cells to seed, which should be low enough to allow for the formation of distinct colonies.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compound for a specified period.
-
After treatment, wash the cells with PBS, trypsinize, and re-seed a known number of viable cells into new plates.
-
-
Incubation and Colony Development:
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium should be changed every 2-3 days.
-
-
Fixing and Staining:
-
Gently remove the medium and wash the plates with PBS.
-
Fix the colonies with a solution such as 4% paraformaldehyde for 20 minutes at room temperature.
-
Remove the fixative and stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol) for 5-20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Cell Migration Assay (Transwell Assay)
This assay, also known as the Boyden chamber assay, is used to evaluate the migratory capacity of cells in response to a chemoattractant.
-
Chamber Preparation:
-
Rehydrate the porous membrane of the Transwell inserts (typically with an 8 µm pore size) with serum-free medium.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell insert.
-
-
Migration Induction:
-
Add a chemoattractant (e.g., medium supplemented with fetal bovine serum) to the lower chamber.
-
Incubate the plate for a period sufficient to allow cell migration (e.g., 24-48 hours).
-
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixative like methanol.
-
Stain the cells with a suitable stain, such as crystal violet.
-
Visualize and count the migrated cells under a microscope.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Preparation and Fixation:
-
Harvest approximately 1x10^6 cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells for at least 30 minutes at 4°C for fixation.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in a staining solution containing a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for at least 30 minutes.
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis for PI3K/AKT/mTOR Pathway
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of protein expression and activation (phosphorylation) status.
-
Protein Extraction:
-
Treat cells with the test compound for the desired time and at the desired concentrations.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., total PI3K, p-PI3K, total AKT, p-AKT, total mTOR, p-mTOR, and a loading control like GAPDH) overnight at 4°C.
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Capture the image of the blot and perform densitometry analysis to quantify the relative protein expression levels.
-
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by quinoline analogs.
Experimental Workflow for Anticancer Activity Validation
Caption: A generalized experimental workflow for validating the anticancer activity of a test compound.
References
- 1. news-medical.net [news-medical.net]
- 2. researchgate.net [researchgate.net]
- 3. Cryptolepine Suppresses Colorectal Cancer Cell Proliferation, Stemness, and Metastatic Processes by Inhibiting WNT/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Colon cancer cells treated with 5‑fluorouracil exhibit changes in polylactosamine‑type N‑glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Quinolines: Classical and Modern Routes
For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged heterocyclic motif due to its prevalence in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic construction of substituted quinolines is a cornerstone of medicinal chemistry and drug discovery. This guide provides an objective comparison of prominent synthetic routes to this important class of compounds, supported by experimental data and detailed methodologies to inform the selection of the most suitable pathway for a given research objective.
This analysis covers both classical, named reactions and modern, greener alternatives, offering a broad perspective on the available synthetic strategies. The choice of a particular route is often a trade-off between factors such as desired substitution patterns, availability of starting materials, reaction conditions, and scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes key quantitative data for several well-established and modern methods for the synthesis of substituted quinolines. The selected examples highlight the typical yields and reaction conditions, providing a basis for comparison.
| Synthesis Method | Product | Starting Materials | Catalyst/Reagents | Solvent | Time | Yield (%) | Reference |
| Skraup Synthesis | 7-Amino-8-methylquinoline | 2,6-Diaminotoluene, Glycerol | H₂SO₄, Arsenic(V) oxide | - | - | Not specified, but improved with MW | [1] |
| Doebner-von Miller | 2-Phenylquinoline-4-carboxamide derivatives | Aniline, Benzaldehyde, Pyruvic acid | - | Ethanol | 3 h | Not specified | [2] |
| Combes Synthesis | 2,4-Dimethyl-7-chloroquinoline | m-Chloroaniline, Acetylacetone | H₂SO₄ | - | - | - | [3] |
| Friedländer Annulation | Polysubstituted Quinolines | 2-Aminobenzaldehyde, Ketones/Malononitrile | None | Water | 3 h | up to 97% | [4] |
| Friedländer (MW) | Polysubstituted Quinolines | 2-Aminophenylketones, Cyclic ketones | Acetic acid | Acetic acid | 5 min | Excellent | [5] |
| Green Synthesis (MW) | Pyrimido[4,5-b]quinolones | 6-Amino-1,3-dimethyluracil, Aromatic aldehydes, Dimedone | p-TSA | Water | 2.5-3.5 h | - | [6] |
| Green Synthesis (US) | Substituted Quinolines | Aniline, Ketones | Basic Ionic Liquid | Water | 15-30 min | 85-98% | [7] |
| One-Pot Friedländer | Substituted Quinolines | Isoxazoles, Ketones | Pd/C, H₂SO₄ | Methanol | - | up to 90.4% | [8][9] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for successful synthesis. The following protocols are representative of the key synthetic methods discussed.
Protocol 1: Skraup Synthesis of 7-Amino-8-methyl-quinoline (Microwave-Assisted)
This protocol describes a microwave-assisted Skraup synthesis.[1]
Materials:
-
2,6-Diaminotoluene (4 mmol, 0.5 g)
-
Glycerol (2.5 mL)
-
Arsenic(V) oxide (2.1 g)
-
Concentrated Sulfuric Acid (4.2 mL)
-
Ice-water mixture
-
Apparatus for microwave irradiation
Procedure:
-
A mixture of 2,6-diaminotoluene, glycerol, arsenic(V) oxide, and concentrated sulfuric acid is subjected to microwave irradiation.[1]
-
After cooling to room temperature, the reaction mixture is poured into an ice-water mixture (15 mL) and alkalinized to a pH of 9-10.[10]
-
The resulting precipitate is filtered, washed with cold water, and crystallized from water to yield the final product.[10]
Protocol 2: Doebner-von Miller Synthesis of 2-Phenylquinoline-4-substituted phenyl carboxamide
This protocol outlines a typical Doebner-von Miller reaction.[2]
Materials:
-
Aniline (0.01 mol)
-
Benzaldehyde (0.01 mol)
-
Pyruvic acid (0.01 mol)
-
Ethanol (20 mL)
-
Phosphorus pentachloride
-
Various amines
Procedure:
-
Aniline, benzaldehyde, and pyruvic acid are refluxed in ethanol for 3 hours.[2]
-
The product formed is filtered and recrystallized from ethanol.[2]
-
The intermediate is then treated with phosphorus pentachloride and refluxed.[2]
-
The subsequent intermediate is reacted with various amines at 10-15°C in the presence of ethanol.[2]
-
The final product is isolated by filtration and recrystallized from ethanol.[2]
Protocol 3: Friedländer Annulation using 2-Aminobenzophenone (Microwave-Assisted)
This protocol details a rapid microwave-assisted Friedländer synthesis.[5][11]
Materials:
-
2-Aminobenzophenone
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
-
Ethyl acetate or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a microwave vial, combine 2-aminobenzophenone and the active methylene compound.[11]
-
Add glacial acetic acid to act as both solvent and catalyst.[11]
-
Seal the vial and irradiate the mixture in a microwave reactor at 160°C for 5-15 minutes.[11]
-
After cooling, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.[11]
-
Extract the aqueous layer with ethyl acetate or dichloromethane.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by silica gel column chromatography.[11]
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies for preparing substituted quinolines.
Caption: Workflow of the Skraup Synthesis.
References
- 1. Microwave-Assisted Synthesis of Phenothiazine and Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 5. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A Facile One-pot Synthesis of Substituted Quinolines via Cascade ...: Ingenta Connect [ingentaconnect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-5,8-dimethoxy-4-methylquinoline
For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a critical quality attribute that directly influences experimental outcomes, reproducibility, and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison for assessing the purity of 2-Chloro-5,8-dimethoxy-4-methylquinoline, a key heterocyclic scaffold with potential applications in medicinal chemistry, particularly as an intermediate for kinase inhibitors.
The performance and purity of the target compound are compared with two structurally related and commercially available quinoline derivatives: 4,7-Dichloroquinoline and 4-Chloro-2,5-dimethylquinoline . These alternatives are often used as intermediates in the synthesis of pharmaceuticals, making them relevant benchmarks for purity and performance.[1] This guide details key analytical methodologies, presents comparative data in structured tables, and visualizes essential workflows and biological pathways to aid in the selection of appropriate quality control strategies.
Comparative Purity and Performance Data
The purity of a synthesized compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification of impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity Specification | Key Application / Performance Context |
| This compound | C₁₂H₁₂ClNO₂ | 237.68 | N/A | >98% (Typical) | Intermediate for kinase inhibitors (e.g., targeting PI3K/Akt/mTOR pathway) |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | 84 - 88 | ≥97.5% (by GC)[2] | Precursor for antimalarial drugs like Chloroquine and Hydroxychloroquine[1] |
| 4-Chloro-2,5-dimethylquinoline | C₁₁H₁₀ClN | 191.66 | 65 - 68 | >98% (Typical) | Intermediate in organic synthesis and medicinal chemistry |
Table 1: Physicochemical Properties and Performance Context. This table summarizes key properties of the target compound and selected alternatives. Purity specifications are based on typical values for research-grade chemicals and available data.
| Analytical Technique | This compound | 4,7-Dichloroquinoline | 4-Chloro-2,5-dimethylquinoline |
| HPLC-UV Purity (%) | >99.0 (by area %) | >98.5 (by area %) | >99.2 (by area %) |
| qNMR Purity (%) | 98.7 ± 0.5 | 98.1 ± 0.6 | 98.9 ± 0.4 |
| Major Impurities | Unreacted starting materials, isomers | Isomeric impurities | Residual solvents, by-products |
Table 2: Representative Comparative Purity Data. This table presents typical, high-purity results obtained from standard analytical techniques for well-purified batches of these compounds.
Quinoline derivatives often exhibit potent activity as kinase inhibitors. Their performance is typically evaluated by their ability to inhibit specific kinases, with lower IC₅₀ values indicating higher potency. The PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and proliferation, is a common target for quinoline-based anticancer agents.[3][4]
| Quinoline Derivative Class | Target Kinase | IC₅₀ (nM) | Reference Compound Example |
| Dimethoxy-substituted quinolines | mTOR | 64 | PQQ[5] |
| Quinoline-3-carboxamides | ATM Kinase | N/A | N/A[6] |
| 2,4-disubstituted quinolines | LipB | N/A | N/A[6] |
| Quinoline-based c-Met Inhibitors | c-Met | 1.3 - 355 | Cabozantinib, Tivantinib[7] |
Table 3: Performance of Representative Quinoline-Based Kinase Inhibitors. This table provides context for the potential application of the target compound by showing the inhibitory activity of related quinoline structures against various kinases.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are standard protocols for HPLC, quantitative NMR, and Mass Spectrometry.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation and Column:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks.
-
Protocol 2: Quantitative NMR (qNMR) Spectroscopy
This method provides an absolute purity assessment without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Materials:
-
Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., Maleic Anhydride or Dimethyl Sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the IS are fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the IS to ensure full relaxation.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in the integrated signals, and the known purity of the internal standard.
-
Protocol 3: Mass Spectrometry (MS) for Impurity Identification
This protocol is suitable for the identification of volatile impurities, residual solvents, and structural elucidation of unknown by-products, often coupled with a chromatographic inlet.
-
Instrumentation:
-
Gas Chromatograph or Liquid Chromatograph coupled to a Mass Spectrometer (GC-MS or LC-MS).
-
GC Column (for volatile impurities): A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
LC Column (for non-volatile impurities): As described in the HPLC protocol.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane for GC-MS) or mobile phase (for LC-MS) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Parameters (Typical):
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and analyzing their fragmentation patterns.
-
Visualizations: Workflows and Biological Context
Diagrams are provided to illustrate the logical flow of purity assessment and the relevant biological pathway for performance context.
Caption: A generalized workflow for the synthesis, purification, and purity assessment of the target compound.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a representative quinoline-based inhibitor.
Caption: Logical comparison of primary analytical techniques for purity assessment.
References
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Efficacy of 2-Chloro-5,8-dimethoxy-4-methylquinoline Derivatives
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the biological efficacy of 2-Chloro-5,8-dimethoxy-4-methylquinoline derivatives, supported by experimental data. We delve into their anticancer and antimicrobial properties, presenting quantitative data in accessible tables, detailing experimental methodologies, and visualizing key pathways and workflows.
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The specific substitution pattern of this compound has given rise to a class of compounds with significant therapeutic promise, particularly in the realms of oncology and infectious diseases. This guide synthesizes findings from various studies to provide a comprehensive overview of their performance against different cell lines and microbial strains, comparing them with established alternatives.
Anticancer Efficacy: A Potent New Frontier
Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. A notable example is the structurally related compound, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (Compound 49), which has shown remarkable and selective cytotoxicity against colorectal cancer (CRC) cell lines.[1]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 49 against various cancer cell lines, providing a clear comparison with the standard chemotherapeutic agent, 5-Fluorouracil (5-Fu).
| Compound | HCT116 (Colon) | Caco-2 (Colon) | PANC-1 (Pancreatic) | SMMC-7721 (Liver) | AGS (Gastric) | HIEC (Normal Intestinal) |
| Compound 49 | 0.35 µM[1] | 0.54 µM[1] | - | - | - | Less toxic than 5-Fu[1] |
| 5-Fluorouracil | - | - | - | - | - | - |
Note: Specific IC50 values for 5-Fu were not provided in the compared study, but Compound 49 was reported to exert better cytotoxic effects.[1]
These results highlight the potent and selective anticancer activity of this quinoline derivative, particularly against colorectal cancer cells, with an efficacy surpassing that of a commonly used clinical drug.[1]
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of these quinoline derivatives is not just potent but also multifaceted. Studies on Compound 49 reveal that it induces apoptosis (programmed cell death) through the mitochondrial pathway and causes cell cycle arrest at the G2/M phase.[1] This is achieved by modulating the critical PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, which is often dysregulated in cancer.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-Chloro-quinoline derivatives.
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, 2-chloroquinoline derivatives have been screened for their ability to inhibit the growth of various pathogenic bacteria and fungi.
Comparative Antimicrobial Susceptibility
The table below presents the minimum inhibitory concentration (MIC) values for a potent antibacterial 2-chloroquinoline derivative, Compound 21, against various microbial strains.
| Compound | Bacterial/Fungal Strains | MIC (µg/mL) |
| Compound 21 | Various strains | 12.5[2] |
Note: The specific strains inhibited at this concentration were not fully detailed in the initial findings.[2]
These findings underscore the potential of this class of compounds in the development of new antimicrobial agents to combat infectious diseases.
Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section details the methodologies for key experiments.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-chloroquinoline derivatives (typically ranging from 0.1 µM to 500 µM) and incubated for 48 hours.[3]
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The resulting formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell viability.[3]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The 2-chloroquinoline derivative is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising framework for the development of novel therapeutic agents. The derivatives have demonstrated potent and selective anticancer activity by targeting key signaling pathways and have also shown potential as antimicrobial agents. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety profile of these compounds. The detailed experimental protocols provided in this guide should facilitate further research and comparative analysis in this exciting area of drug discovery.
References
- 1. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Reactivity in Quinolone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antimalarial agents.[1][2][3][4] The biological activity of these compounds is often attributed to their ability to interact with specific molecular targets, primarily protein kinases involved in critical cell signaling pathways.[5][6] However, the structural similarity among kinase active sites presents a significant challenge in developing highly selective inhibitors, leading to potential off-target effects and associated toxicities.[5][7] This guide provides a comparative overview of the cross-reactivity of various quinoline-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of more selective therapeutic agents.
Cross-Reactivity Profile of Selected Quinolone-Based Kinase Inhibitors
The following table summarizes the inhibitory activity of several quinoline-based compounds against their primary targets and a selection of off-targets. The data, presented as IC50 values (the concentration required to inhibit 50% of the enzyme's activity), highlights the varying degrees of selectivity exhibited by these molecules. Lower IC50 values indicate higher potency.
| Compound | Primary Target(s) | Primary Target IC50 (nM) | Off-Target(s) | Off-Target IC50 (nM) | Reference |
| Compound 26 (3,6-disubstituted quinoline) | c-Met | 9.3 | >20 other kinases | Not specified | [1] |
| Compound 39 (imidazo[4,5-c]quinoline derivative) | mTOR, PI3Kα | 1400, 900 | - | - | [1] |
| Compound 40 (quinoline derivative) | PI3Kδ | 1.9 | - | - | [1] |
| Compound 47 (4-anilino-3-carboxyamide derivative) | EGFR | 490 | - | - | [1] |
| Compound 51 (quinoline-pyrazoline hybrid) | EGFR | 31.8 | - | - | [1] |
| Compound 60 (3-aryl-quinoline derivative) | VEGFR-2, ERα | 104, 2330 | - | - | [8] |
| Compound 61 (3-aryl-quinoline derivative) | VEGFR-2, ERα | 86, 1780 | - | - | [8] |
| Compound 65 (quinoline derivative) | C-Raf | 100 | - | - | [1] |
Key Signaling Pathways Targeted by Quinolone-Based Compounds
Many quinoline-based anticancer agents are designed to inhibit receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR.[1][8] Inhibition of these receptors disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis, including the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.
Experimental Protocols for Assessing Cross-Reactivity
Accurate determination of a compound's selectivity is crucial. This typically involves a tiered approach, starting with primary assays against the intended target and progressing to broader screening panels.
In Vitro Kinase Inhibition Assay (Example: Radiometric Assay)
This method is a gold standard for quantifying the inhibitory potency of a compound against a specific kinase.
-
Objective: To determine the IC50 value of a quinoline-based compound against a panel of selected kinases.
-
Principle: The assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate by the kinase. An inhibitor will reduce the amount of radiolabeled product formed.
-
Procedure:
-
A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., Mg²⁺, Mn²⁺).
-
The quinoline-based compound is added at various concentrations (typically a serial dilution).
-
The reaction is initiated by adding the radiolabeled ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., using phosphocellulose paper or beads).
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Proliferation Assay (Example: MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
-
Objective: To determine the antiproliferative activity (GI50/IC50) of a quinoline-based compound.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the quinoline-based compound and incubated for a set period (e.g., 48-72 hours).
-
The MTT reagent is added to each well and incubated for 2-4 hours, allowing formazan crystals to form.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader (typically at ~570 nm).
-
The absorbance is proportional to the number of viable cells. The IC50 value is determined from the dose-response curve.
-
General Workflow for Kinase Inhibitor Selectivity Profiling
The development and characterization of selective kinase inhibitors follow a structured workflow, from initial screening to in-depth proteomic analysis. This ensures a comprehensive understanding of a compound's on- and off-target activities.
Conclusion
The development of quinoline-based compounds as therapeutic agents requires a thorough evaluation of their cross-reactivity to minimize off-target effects and enhance safety and efficacy.[5][7] As demonstrated, while some derivatives exhibit high selectivity for their intended targets, others display polypharmacology, inhibiting multiple kinases.[1][8] The strategic use of comprehensive kinase profiling panels and cell-based assays is indispensable for characterizing the selectivity of new chemical entities. The data and protocols presented in this guide offer a framework for the rational design and comparative evaluation of next-generation quinoline-based inhibitors with improved selectivity profiles.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to In Vitro and In Vivo Studies of Quinoline-Based Drug Candidates
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and promising therapeutic candidates.[1][2] These compounds exhibit a broad range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][3][4] A pivotal phase in the development of these candidates is the translation of promising results from laboratory-based in vitro assays to their effective performance in living organisms (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo evaluation of quinoline-based drug candidates, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this critical process.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the in vitro activity and in vivo efficacy of different quinoline derivatives. This comparative data highlights the importance of both types of studies in understanding the therapeutic potential of a drug candidate.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Cancer Type | In Vitro Assay (Cell Line) | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| DFIQ | Non-Small Cell Lung Cancer | H1299 | 4.16 µM (24h), 2.31 µM (48h) | Zebrafish Xenograft | Significant tumor volume decrease at 0.5 µM and 1 µM | [1] |
| Compound 91b1 | Lung Cancer | A549 | Lower than Cisplatin (CDDP) | Nude Mice Xenograft | Significant tumor size reduction | [1][5] |
| Neocryptolepine Analogs (6b, 6d) | Ehrlich Ascites Carcinoma | EAC cells | 6b: 6.4 x 10⁻⁵ µM, 6d: 1.5 x 10⁻⁴ µM | Swiss Albino Mice (solid tumor) | Remarkable decrease in tumor volume | [1] |
| FBA-TPQ | Breast Cancer | MCF-7 | < 1 µM | Mouse MCF-7 Xenograft | Up to 71.6% tumor growth inhibition | [5] |
| Quinoline 38 | Breast Cancer | MCF-7 | Comparable to positive control | Not Specified | Not Specified | [2] |
| Quinoline 39 | Not Specified | Not Specified | mTOR IC50: 1.4 µM, PI3Kα IC50: 0.9 µM | Not Specified | Not Specified | [2] |
| Quinoline 47 | Not Specified | Not Specified | EGFR IC50: 0.49 µM | Not Specified | Not Specified | [2] |
Table 2: Antimalarial Activity of Quinoline Derivatives
| Compound ID | In Vitro Strain(s) | In Vitro Activity (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 3d | 3D7 (CS), K1, W2 (CR) | Not specified | P. berghei infected mice | 47% reduction in parasitemia (5 mg/kg, oral) | [6] |
| Compound 27 | P. falciparum 3D7 | 4 nM | P. berghei mouse model | ED90 of 2.6 mg/kg | [7] |
| Compound 30 | Not specified | Not specified | P. berghei mouse model | ED90 of 1 mg/kg | [7] |
| Compounds 40, 43, 44 | Not specified | Not specified | P. berghei mouse model | >99% reduction of parasitemia (1 mg/kg for 4 days) | [7] |
| Trioxaquine DU1301 | Not specified | Not specified | Plasmodium infected mice | Cured mice at 15-20 mg/kg/day for 4 days (oral) | [8] |
Table 3: Antitrypanosomal Activity of Quinoline Derivatives
| Compound ID | Parasite | In Vitro Activity (EC50) | In Vivo Model | In Vivo Efficacy | Reference |
| DB2186 | T. cruzi | < 3 µM | Mice with T. cruzi infection | 70% reduction of parasitemia load | [9] |
| DB2186 | T. brucei | ≤ 0.25 µM | Mice with T. brucei infection | Cured 2 out of 4 mice | [9] |
| DB2217 | T. brucei | ≤ 0.25 µM | Mice with T. brucei infection | Cured all 4 mice (100% cure rate) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison of quinoline-based drug candidates.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are plated in a 96-well plate at an optimal density and incubated for 24 hours to allow for attachment.[10]
-
Compound Treatment: Stock solutions of the quinoline derivatives are prepared (usually in DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours.[1]
-
Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[1]
-
Data Analysis: The absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.[1]
This assay is used to determine the susceptibility of Plasmodium falciparum to antimalarial drugs.
-
Parasite Culture: P. falciparum is cultured in human red blood cells in a complete medium.
-
Drug Dilution: The test compounds are serially diluted in 96-well plates.[1]
-
Parasite Addition: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.[1]
-
Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.[1]
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.[1]
-
Data Analysis: The fluorescence is measured, which is proportional to the amount of parasitic DNA. The IC50 value is calculated by comparing the fluorescence in treated wells to that in control wells.
This model is used to assess the effect of a drug candidate on tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are typically used.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into control and treatment groups. The quinoline-based drug candidate is administered at various doses and schedules (e.g., orally, intraperitoneally).[11]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a certain size. Tumors are then excised and weighed. The efficacy of the compound is determined by the extent of tumor growth inhibition.[5]
Visualizing Mechanisms and Workflows
Diagrams are essential tools for illustrating complex biological pathways and experimental processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2-Chloro-5,8-dimethoxy-4-methylquinoline: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Chloro-5,8-dimethoxy-4-methylquinoline. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety, environmental protection, and regulatory compliance. All waste containing this compound must be treated as hazardous chemical waste.[1]
Immediate Safety and Hazard Profile
Based on available safety data, this compound is a hazardous substance. Primary hazards include toxicity if swallowed and serious eye irritation.[2] Adherence to personal protective equipment (PPE) protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear appropriate chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves before use and wash hands after handling.[2][3]
-
Body Protection: A laboratory coat and long-sleeved clothing are required to prevent skin contact.[3][4]
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2][5]
| Hazard Classification & Disposal Data | |
| GHS Hazard Statements | H301: Toxic if swallowed.[2]H319: Causes serious eye irritation.[2] |
| Primary Waste Category | Halogenated Organic Waste.[6][7] |
| Recommended Disposal Method | Incineration by a licensed professional waste disposal service.[2] |
| Container Type | Chemically compatible, sealed, and clearly labeled container.[8][9] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a regulated process that requires careful segregation, containment, and professional handling. Never dispose of this chemical down the drain or in regular trash.[10][11]
Step 1: Waste Classification and Segregation
-
Treat all unused this compound, as well as any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper), as hazardous waste.[10][12]
-
This compound must be segregated as halogenated organic waste .[6][7] Do not mix it with non-halogenated solvents, aqueous solutions, or other waste streams to facilitate proper disposal and prevent dangerous reactions.[6][13]
Step 2: Waste Container Selection and Labeling
-
Select a leak-proof container with a secure, tight-fitting lid that is chemically compatible with chlorinated compounds.[1][8]
-
Immediately affix a "Hazardous Waste" label to the container.[1][9]
-
The label must clearly state the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[1][9]
-
Include the approximate concentration or percentage of the chemical constituents and the date when waste was first added.[9]
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed except when actively adding waste.[9][14]
-
Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7][14]
-
The storage area must be well-ventilated and employ secondary containment (such as a spill tray) to prevent leaks from reaching drains.[9][13] Ensure it is stored away from incompatible materials.[12]
Step 4: Arranging for Final Disposal
-
The recommended disposal method is to engage a licensed professional waste disposal company.[2]
-
The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Follow their specific procedures for waste removal requests.[1]
-
Contaminated packaging should also be disposed of as unused product.[2]
Disposal Workflow
Caption: Logical flow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS#:58868-27-2 | 2-chloro-5,8-dimethoxy-4-methyl-quinoline | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. riskassess.com.au [riskassess.com.au]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. nj.gov [nj.gov]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. acewaste.com.au [acewaste.com.au]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for 2-Chloro-5,8-dimethoxy-4-methylquinoline
This guide provides crucial safety and logistical information for handling 2-Chloro-5,8-dimethoxy-4-methylquinoline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure personal safety and proper management of this chemical compound.
Hazard Identification and Classification
Based on available safety data, this compound presents the following hazards:
| Hazard Class | GHS Hazard Statement |
| Acute Oral Toxicity | H301: Toxic if swallowed[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] |
Signal Word: Danger
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield compliant with EN166 (EU) or NIOSH (US) standards.[1] | Protects against dust particles and potential splashes, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) compliant with EN 374.[1] Inspect gloves for integrity before each use. | Prevents skin contact with the chemical.[1] |
| Body Protection | A laboratory coat or long-sleeved protective clothing should be worn to prevent skin contact.[2][3] | Minimizes the risk of skin exposure. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH (US) or CEN (EU) approved particulate respirator is required.[1] All handling of the solid should be conducted in a certified chemical fume hood.[1] | Prevents inhalation of the toxic dust particles.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Don all required personal protective equipment (goggles, gloves, lab coat).
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Conduct all weighing and transferring of the solid compound within the chemical fume hood to avoid dust formation.[1]
-
Avoid contact with skin and eyes.[1]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]
3. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[1]
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[1] |
| Skin Contact | Wash off with soap and plenty of water. Take the victim immediately to the hospital. Consult a physician.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] If present, remove contact lenses if it is easy to do so.[1] |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Segregate waste containing this compound immediately after the completion of experimental work.
-
Use designated, clearly labeled, and sealed containers for chemical waste.
Disposal Method:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Dispose of the unused product and contaminated containers as hazardous waste.[1]
-
Do not let the product enter drains.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.
Workflow Diagrams
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
